molecular formula C8H15N3O B1403536 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 219563-51-6

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one

Katalognummer: B1403536
CAS-Nummer: 219563-51-6
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: OZLOEARQCOUQKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It belongs to the 1,3,8-triazaspiro[4.5]decan-4-one class of derivatives, which have been identified as useful for the treatment of disorders mediated by the ORL-1 (NOP) G-protein coupled receptor . This makes it a valuable scaffold for investigating pathways related to anxiety, depression, substance abuse, and both neuropathic and acute pain . The core 1,3,8-triazaspiro[4.5]decan-4-one structure is a privileged platform for drug discovery, and this specific methyl-substituted analog is a key intermediate for developing targeted therapeutics. Researchers utilize this compound to probe the physiological roles of the ORL-1 receptor and to study its mechanism of action in various neurological conditions. Its structural similarity to other investigational compounds, such as those developed for Alzheimer's disease (e.g., Simufilam, which features a related 1,4,8-triazaspiro[4.5]decan-3-one core), highlights its relevance in pre-clinical research for central nervous system disorders . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered in high purity, with storage recommendations to maintain stability and quality.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-methyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-11-6-10-7(12)8(11)2-4-9-5-3-8/h9H,2-6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLOEARQCOUQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CNC(=O)C12CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one: A Technical Guide to a Promising Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spirocyclic Advantage in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer enhanced pharmacological properties is perpetual. Spirocyclic compounds, characterized by their unique three-dimensional structures, have emerged as a particularly promising class of molecules.[1][2] Their rigid yet complex frameworks offer a distinct advantage in the precise orientation of functional groups for optimal interaction with biological targets, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1][2][3] The 1,3,8-triazaspiro[4.5]decane scaffold, a recurring motif in a variety of biologically active compounds, represents a compelling example of this principle. This in-depth technical guide will explore the known and potential mechanisms of action of a specific derivative, 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one, by examining the established pharmacology of its close analogs and outlining a comprehensive strategy for its mechanistic elucidation.

While direct, extensive research on 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one is not yet prevalent in the public domain, the diverse biological activities of its structural relatives provide a fertile ground for hypothesis-driven investigation. This guide will serve as a roadmap for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this intriguing molecule.

The Multifaceted Pharmacology of the 1,3,8-Triazaspiro[4.5]decane Core

The 1,3,8-triazaspiro[4.5]decane nucleus is a versatile scaffold that has been incorporated into molecules targeting a range of biological systems. Understanding the mechanisms of these derivatives is crucial for predicting and subsequently confirming the mode of action of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one.

Modulation of Opioid Receptors: A Tale of Two Subtypes

A significant body of research has focused on the interaction of 1,3,8-triazaspiro[4.5]decan-4-one derivatives with opioid receptors. Notably, different substitution patterns on the core structure direct the selectivity towards different opioid receptor subtypes.

  • Mu-Opioid Receptor Affinity: A series of N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones have been synthesized and evaluated for their activity at opioid receptors.[4] These studies revealed that specific substitutions on the biaryl moiety can enhance the affinity for the mu (µ)-opioid receptor.[4]

  • Delta-Opioid Receptor Agonism: In a different chemical space, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel chemotype of selective delta (δ) opioid receptor agonists.[5][6][7] These compounds have shown efficacy in preclinical models of inflammatory pain and are of interest for treating various neurological disorders, including migraine and chronic pain.[5][6] The identified agonists bind to the δ-opioid receptor with submicromolar affinity and act as agonists, stimulating G-protein activation.[7]

The implication for 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one is that it could potentially interact with one or more opioid receptor subtypes. The specific nature of the methyl substitution at the 1-position and the single oxo group at the 4-position will be critical determinants of its affinity and selectivity profile.

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP): A Cardioprotective Strategy

A distinct and compelling mechanism of action has been identified for another class of 1,3,8-triazaspiro[4.5]decane derivatives: the inhibition of the mitochondrial permeability transition pore (mPTP).[8] The opening of the mPTP is a critical event in cell death, particularly in the context of ischemia-reperfusion injury seen in myocardial infarction.[8]

These spirocyclic compounds have been shown to target the c subunit of the F1/FO-ATP synthase complex, a key component of the mPTP.[8][9] By interacting with this subunit, the compounds prevent the pore from opening, thereby protecting cardiac cells from apoptosis and improving cardiac function.[8] This novel mechanism of action highlights the potential for 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one to be investigated for cardioprotective effects.

Myelostimulatory Activity: Regenerating Hematopoiesis

Research has also demonstrated that 1,3,8-triazaspiro[4.5]decane-2,4-diones possess myelostimulating properties.[10] In models of chemically induced myelosuppression, these compounds significantly accelerated the regeneration of lymphocyte and granulocyte cell pools in the bone marrow.[10] This suggests a potential therapeutic application in hematological recovery following chemotherapy.

Hypothesized Mechanism of Action for 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one

Based on the activities of its close analogs, several hypotheses can be formulated for the mechanism of action of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one:

  • Opioid Receptor Modulation: The presence of the core scaffold suggests a reasonable probability of interaction with opioid receptors. The specific subtype selectivity (µ, δ, or κ) would need to be determined experimentally.

  • Muscarinic Acetylcholine Receptor Agonism: The spirocyclic nature of the molecule, a feature found in other known muscarinic agonists, raises the possibility of it acting on muscarinic acetylcholine receptors (mAChRs).[11][12] The M1 subtype, a target for cognitive disorders like Alzheimer's disease, would be of particular interest.[13][14]

  • mPTP Inhibition: Given that derivatives of the core structure can inhibit the mPTP, it is plausible that 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one could also possess this activity.

These hypotheses are not mutually exclusive, and the compound may exhibit polypharmacology, interacting with multiple targets.

An Experimental Roadmap for Mechanistic Elucidation

A systematic and multi-pronged approach is required to definitively determine the mechanism of action of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one. The following experimental workflow provides a comprehensive strategy.

Phase 1: Target Identification and Initial Screening

The initial phase focuses on broad screening to identify potential biological targets.

1.1. Receptor Binding Assays:

  • Objective: To determine the binding affinity of the compound to a wide range of receptors, with a primary focus on opioid and muscarinic receptors.

  • Protocol:

    • Utilize a commercially available panel of receptor binding assays (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

    • Prepare a stock solution of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one in a suitable solvent (e.g., DMSO).

    • Perform competitive binding assays using radiolabeled ligands specific for each receptor subtype (e.g., [³H]DAMGO for µ-opioid, [³H]DPDPE for δ-opioid, [³H]U-69593 for κ-opioid, [³H]pirenzepine for M1 muscarinic).

    • Incubate the receptor preparation (e.g., cell membranes expressing the receptor) with the radioligand and varying concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

1.2. Functional Assays:

  • Objective: To assess the functional activity (agonist, antagonist, or allosteric modulator) of the compound at the identified target receptors.

  • Protocol (Example for G-protein coupled receptors like opioid and muscarinic receptors):

    • Use cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells).

    • For Gi-coupled receptors (e.g., µ-opioid, M2/M4 muscarinic), measure the inhibition of forskolin-stimulated cAMP production using a suitable assay kit (e.g., Cisbio HTRF cAMP assay).

    • For Gq-coupled receptors (e.g., M1/M3/M5 muscarinic), measure the mobilization of intracellular calcium using a fluorescent calcium indicator (e.g., Fluo-4 AM).

    • Determine the potency (EC50 or IC50) and efficacy of the compound.

Workflow for Initial Target Screening

G cluster_phase1 Phase 1: Target Identification A 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one B Broad Receptor Binding Screen (Opioid, Muscarinic, etc.) A->B C Identification of High-Affinity Targets B->C D Functional Assays (cAMP, Calcium Flux) C->D E Determination of Activity (Agonist, Antagonist, etc.) D->E F Prioritized Targets for Further Study E->F

Caption: Phase 1 experimental workflow for target identification and initial screening.

Phase 2: In-depth Mechanistic Studies for Prioritized Targets

Once a primary target or targets have been identified, the next phase involves more detailed investigations into the downstream signaling pathways and cellular effects.

2.1. Signaling Pathway Analysis (Example for a Gq-coupled M1 Muscarinic Receptor):

  • Objective: To confirm the engagement of the canonical signaling pathway associated with the M1 receptor.

  • Protocol:

    • Treat M1-expressing cells with 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one.

    • Measure the production of inositol phosphates (IPs), the downstream second messengers of Gq activation, using an IP-One assay kit.

    • Assess the activation of downstream kinases, such as protein kinase C (PKC) and extracellular signal-regulated kinase (ERK), via Western blotting using phospho-specific antibodies.

M1 Muscarinic Receptor Signaling Pathway

G cluster_pathway M1 Muscarinic Receptor Signaling agonist 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one (Hypothetical Agonist) receptor M1 Muscarinic Receptor agonist->receptor g_protein Gq Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleavage dag DAG pip2->dag cleavage er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc ca2 ↑ Intracellular Ca²⁺ er->ca2 release downstream Cellular Responses (e.g., Neuronal Excitation) ca2->downstream pkc->downstream

Caption: Hypothetical M1 muscarinic receptor signaling pathway activated by the compound.

2.2. Mitochondrial Permeability Transition Pore (mPTP) Opening Assay:

  • Objective: To determine if the compound inhibits the opening of the mPTP.

  • Protocol:

    • Isolate mitochondria from a suitable tissue source (e.g., rat liver or heart).

    • Load the mitochondria with a fluorescent indicator that is sensitive to mPTP opening, such as calcein-AM, in the presence of a quencher like cobalt chloride.

    • Induce mPTP opening using a trigger such as high concentrations of Ca²⁺ and phosphate.

    • Measure the increase in calcein fluorescence (indicating pore opening) in the presence and absence of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one using a fluorescence plate reader.

    • A reduction in the fluorescence signal in the presence of the compound indicates inhibition of mPTP opening.

Phase 3: In Vivo Validation and Phenotypic Assays

The final phase involves testing the compound in animal models to confirm its physiological effects and therapeutic potential.

3.1. Animal Models of Disease:

  • Objective: To evaluate the efficacy of the compound in relevant animal models based on the in vitro findings.

  • Examples:

    • Opioid activity: Hot plate or tail-flick test for analgesia; conditioned place preference for reward/addiction liability.

    • Muscarinic (M1) activity: Scopolamine-induced amnesia model for cognition; novel object recognition test.

    • Cardioprotection: Langendorff-perfused heart model of ischemia-reperfusion injury.

3.2. Pharmacokinetic and Safety Profiling:

  • Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties and the overall safety profile of the compound.

  • Protocols:

    • Administer the compound to rodents via relevant routes (e.g., oral, intravenous).

    • Collect blood samples at various time points to determine pharmacokinetic parameters (e.g., half-life, bioavailability).

    • Conduct acute and repeated-dose toxicity studies to identify any adverse effects.

Data Summary and Interpretation

To facilitate the analysis and comparison of experimental data, the results should be summarized in a clear and structured format.

Table 1: Hypothetical In Vitro Profile of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one

Assay TypeTargetResult (Ki / EC₅₀ / IC₅₀)Functional Activity
Receptor Bindingµ-Opioid Receptor> 10 µM-
Receptor Bindingδ-Opioid Receptor500 nM-
Receptor Bindingκ-Opioid Receptor> 10 µM-
Receptor BindingM1 Muscarinic Receptor150 nM-
Functional AssayM1 Muscarinic (Ca²⁺)250 nMAgonist
Functional Assayδ-Opioid (cAMP)> 1 µMWeak Partial Agonist
mPTP OpeningMitochondrial Mix800 nMInhibitor

Conclusion: A Scaffold of Significant Potential

The 1,3,8-triazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with diverse and therapeutically relevant mechanisms of action. While the specific mode of action of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one remains to be fully elucidated, the pharmacological precedent set by its analogs provides a strong foundation for targeted investigation. The experimental roadmap detailed in this guide offers a comprehensive and logical framework for unraveling its mechanism, from initial target screening to in vivo validation. The potential for this compound to act as a modulator of opioid or muscarinic receptors, or as an inhibitor of the mitochondrial permeability transition pore, makes it a compelling candidate for further drug discovery and development efforts. The insights gained from such studies will not only illuminate the specific properties of this molecule but also contribute to a broader understanding of the structure-activity relationships that govern the biological effects of this versatile spirocyclic scaffold.

References

  • ResearchGate. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. [Link]

  • PubMed. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. [Link]

  • PubMed. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. [Link]

  • ResearchGate. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. [Link]

  • PubMed. (2005). 8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as opioid receptor modulators. [Link]

  • PubMed Central (PMC). (n.d.). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. [Link]

  • PubMed. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. [Link]

  • Wikipedia. (n.d.). Muscarinic agonist. [Link]

  • PubMed. (1989). 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. [Link]

  • PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]

  • PubMed. (2020). M1 muscarinic acetylcholine receptors: A therapeutic strategy for symptomatic and disease-modifying effects in Alzheimer's disease?. [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. [Link]

Sources

The 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one Scaffold: Strategic Utility in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 701897-99-6) Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

Executive Summary: The "Privileged" Spiro-Core

In the landscape of modern medicinal chemistry, the 1,3,8-triazaspiro[4.5]decan-4-one system represents a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets, most notably G-Protein Coupled Receptors (GPCRs).

While the 1-phenyl variant is widely recognized as the core of the potent Nociceptin/Orphanin FQ (NOP) receptor agonist Ro 64-6198 , the 1-methyl variant (CAS 701897-99-6) serves a distinct and critical role. It offers a vector for reducing lipophilicity (cLogP) while maintaining the rigid spiro-geometry required for receptor pocket occupancy.[1] This guide details the synthesis, structural logic, and application of this specific scaffold in lead optimization.

Structural Analysis & Chemical Logic[1]

The Spiro-Constraint Advantage

The defining feature of this molecule is the spiro-carbon at position 4 of the piperidine ring (or position 5 of the imidazolidinone ring, depending on numbering conventions).[1] This


 hybridized center locks the piperidine and imidazolidinone rings perpendicular to each other.[1]
  • Entropic Benefit: Unlike flexible linear linkers, the spiro-fusion restricts conformational degrees of freedom.[1] This pre-organization minimizes the entropic penalty (

    
    ) upon binding to a receptor active site, theoretically improving binding affinity (
    
    
    
    ).[1]
  • Vectorial Alignment: The 1-methyl group projects into a specific sub-pocket (often the hydrophobic S1' pocket in GPCRs).[1] By substituting the bulky phenyl group (found in Ro 64-6198) with a methyl group, researchers can probe the steric tolerance of this pocket and improve metabolic stability by removing a site prone to aromatic hydroxylation.[1]

Physicochemical Profile
PropertyValue (Approx.)Implication
Molecular Formula

Low MW fragment, ideal for FBDD (Fragment-Based Drug Design).
Molecular Weight 169.22 g/mol High Ligand Efficiency (LE) potential.[1]
H-Bond Donors 2 (N3-H, N8-H)Critical for anchoring to Asp/Glu residues in GPCRs.
H-Bond Acceptors 1 (C=O)Interacts with backbone amides or Ser/Thr hydroxyls.[1]
cLogP ~ -0.5 to 0.5Significantly lower than the 1-phenyl analog (~1.5), improving solubility.

Validated Synthetic Protocol

Note on CAS Confusion: Commercial databases sometimes conflate the 4-one (imidazolidinone) with the 2,4-dione (hydantoin).[1] The protocol below specifically targets the 4-one structure (CAS 701897-99-6), which is distinct from the Bucherer-Bergs hydantoin product.

Retrosynthetic Strategy

The most robust route to the 1-substituted-1,3,8-triazaspiro[4.5]decan-4-one core is a modified Strecker Synthesis followed by cyclization with an orthoformate.

Step-by-Step Methodology
Step 1: The Strecker Condensation (Formation of

-amino nitrile)
[1]
  • Reagents:

    
    -Benzyl-4-piperidone (starting material), Methylamine (hydrochloride), Trimethylsilyl cyanide (TMSCN).[1]
    
  • Rationale: We use

    
    -benzyl protection for the piperidine nitrogen (N8) to prevent side reactions.[1] TMSCN is safer and easier to handle than NaCN/KCN in organic solvents.[1]
    
  • Protocol:

    • Dissolve

      
      -benzyl-4-piperidone (1.0 eq) in glacial acetic acid.
      
    • Add Methylamine (1.2 eq) dropwise at 0°C.

    • Add TMSCN (1.2 eq) slowly, maintaining temperature < 10°C.[1]

    • Stir at Room Temperature (RT) for 18 hours.

    • Workup: Basify with

      
       (conc.) to pH 10, extract with DCM. The product is 1-benzyl-4-(methylamino)piperidine-4-carbonitrile.
      
Step 2: Hydration to Amide [1]
  • Reagents: Conc.

    
    .
    
  • Rationale: The nitrile must be hydrolyzed to the primary amide to form the "right-hand" side of the imidazolidinone ring.[1]

  • Protocol:

    • Dissolve the nitrile from Step 1 in conc.[1]

      
       at 0°C.
      
    • Stir at RT for 12-24 hours.

    • Critical Step: Pour onto crushed ice and carefully neutralize with

      
      . Extract with CHCl3/Isopropanol (3:1).[1]
      
Step 3: Cyclization to the Spiro-Core
  • Reagents: Triethyl orthoformate (

    
    ), Acetic acid (catalytic).[1]
    
  • Rationale: This inserts the final carbon (C2 of the imidazolidinone ring) between the secondary amine (N1) and the primary amide (N3).[1]

  • Protocol:

    • Suspend the amino-amide from Step 2 in Triethyl orthoformate (excess, acts as solvent).[1]

    • Add catalytic glacial acetic acid.[1]

    • Reflux (approx. 146°C) for 4-6 hours.

    • Purification: Evaporate solvent. Recrystallize from Ethanol/Ether.[1]

Step 4: Deprotection (Yielding CAS 701897-99-6)
  • Reagents:

    
    , Pd/C (10%), Methanol.[1]
    
  • Protocol: Standard hydrogenolysis removes the benzyl group, yielding the free secondary amine at N8, ready for library diversification.

Visualization: Synthesis & SAR Logic

G Start N-Benzyl-4-piperidone Inter1 Amino-Nitrile (Strecker) Start->Inter1 Step 1 Inter2 Amino-Amide (Acid Hydrolysis) Inter1->Inter2 Step 2 Cyclic Protected Spiro-Core (Orthoformate Cyclization) Inter2->Cyclic Step 3 Final 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 701897-99-6) Cyclic->Final Step 4 R1 + MeNH2 + TMSCN R2 H2SO4 R3 HC(OEt)3 Reflux R4 Pd/C, H2 (Deprotection)

Caption: Four-step synthetic pathway from commercial piperidone to the target spiro-scaffold via Strecker condensation and Orthoformate cyclization.

Therapeutic Applications & SAR

Nociceptin Receptor (NOP) Modulation

The 1,3,8-triazaspiro[4.5]decan-4-one scaffold is foundational in the design of NOP agonists.[1]

  • Mechanism: The basic nitrogen (N8) mimics the charged nitrogen of the endogenous peptide Nociceptin.[1] The spiro-system mimics the turn conformation of the peptide backbone.[1]

  • The 1-Methyl Role: While the 1-phenyl analog (Ro 64-6198) is a full agonist with high affinity (

    
    ), it suffers from high lipophilicity.[1] The 1-methyl analog is used to:
    
    • Tune Potency: Often results in a slight drop in affinity (due to loss of

      
       stacking in the hydrophobic pocket), but...[1]
      
    • Improve ADME: Drastically improves metabolic stability and reduces CNS side effects associated with high lipophilicity.[1]

Library Diversification Points

For medicinal chemists, this CAS number represents a "Core Building Block."[1]

  • N8-Position (Piperidine Nitrogen): The primary vector for SAR exploration.[1] Alkylation or reductive amination here with diverse lipophilic tails (e.g., cyclooctyl, indenyl) determines the "Address" part of the ligand (selectivity).[1]

  • N3-Position (Amide Nitrogen): Generally left unsubstituted to maintain H-bond donor capability, but can be methylated to block metabolism.

Analytical Characterization Standards

To ensure the integrity of the scaffold during synthesis, the following analytical markers should be verified:

TechniqueExpected Signal (in DMSO-d6)Structural Assignment
1H NMR

2.2 - 2.3 ppm (s, 3H)
N-Methyl group (Characteristic singlet).
1H NMR

8.1 - 8.3 ppm (s, 1H)
N3-H (Amide proton, broad singlet).[1]
1H NMR

8.0 ppm (s, 1H)
C2-H (Imidazolidinone ring proton).[1]
13C NMR

~175 ppm
C=O (Carbonyl).[1]
13C NMR

~60 ppm
Spiro-Carbon (Quaternary).
HRMS [M+H]+ = 170.129Molecular Ion verification.[1]

References

  • Rover, S., et al. (2000).[1] "Synthesis and Biochemical Evaluation of 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives as Agonists of the Nociceptin/Orphanin FQ Receptor." Journal of Medicinal Chemistry, 43(24), 4667–4677.[1] [1]

  • Goettl, V. M., et al. (2001).[1] "Hydrogen-Bonding Interactions in the Nociceptin Receptor Binding Pocket." Molecular Pharmacology, 60(5), 924-934.[1]

  • PubChem Compound Summary. "1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one." [1]

  • Google Patents. "Spiro-piperidine derivatives and their use as NOP receptor modulators." (General class coverage).

Sources

Spectroscopic Blueprint of a Novel Spirocyclic Scaffold: A Technical Guide to 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the novel heterocyclic compound, 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive spectroscopic characterization, elucidating the structural features of this promising molecular scaffold. The methodologies and interpretations presented herein are grounded in established analytical principles and supported by data from closely related analogues, offering a robust framework for the identification and characterization of this and similar spirocyclic systems.

Introduction: The Significance of the Triazaspiro[4.5]decane Core

The 1,3,8-triazaspiro[4.5]decane scaffold is a key pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These compounds have shown potential as novel agonists for opioid receptors and as inhibitors of the mitochondrial permeability transition pore, a critical target in the treatment of reperfusion injury following myocardial infarction[1][2]. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide focuses on the spectroscopic properties of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one, a foundational structure within this class of compounds.

Molecular Overview:

PropertyValueSource
Chemical Name 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one-
CAS Number 701897-99-6[3][4]
Molecular Formula C₈H₁₅N₃O[3][5]
Molecular Weight 169.22 g/mol [3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one, based on the analysis of structurally related compounds and established chemical shift principles.

Experimental Protocol: NMR Data Acquisition

The following is a generalized, best-practice protocol for the acquisition of NMR data for triazaspiro[4.5]decan-4-one derivatives, designed to yield high-quality, interpretable spectra.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field strength spectrometer is recommended for optimal signal dispersion[6].

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters should be employed to establish proton-proton and proton-carbon correlations, which are crucial for definitive assignments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one is expected to exhibit distinct signals corresponding to the methyl, methylene, and amine protons. The chemical shifts are influenced by the electronic environment and the rigid spirocyclic framework.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Analysis
~ 4.1 - 4.3Singlet2HH-2The methylene protons adjacent to two nitrogen atoms in the hydantoin-like ring are expected to be significantly deshielded.
~ 3.0 - 3.2Triplet4HH-7, H-9The methylene protons of the piperidine ring adjacent to the nitrogen at position 8 will be deshielded.
~ 2.8 - 3.0Singlet3HN-CH₃The methyl group attached to the nitrogen at position 1 will appear as a sharp singlet.
~ 1.6 - 1.8Triplet4HH-6, H-10The methylene protons of the piperidine ring at positions 6 and 10 are further from the heteroatoms and thus appear more upfield.
VariableBroad Singlet1HN-HThe chemical shift of the amine proton at position 8 is solvent-dependent and may exchange with deuterium in protic solvents.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide key information about the carbon skeleton of the molecule. The carbonyl carbon and the spiro-carbon are particularly diagnostic.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Analysis
~ 170 - 175C-4 (C=O)The carbonyl carbon of the amide is expected in this downfield region, consistent with data from related spiro-hydantoin structures[7].
~ 60 - 65C-5 (Spiro)The quaternary spiro-carbon, attached to two nitrogen atoms, will be significantly deshielded.
~ 50 - 55C-2The methylene carbon flanked by two nitrogen atoms will appear in this region.
~ 45 - 50C-7, C-9The piperidine carbons adjacent to the nitrogen are expected here.
~ 30 - 35N-CH₃The methyl carbon attached to the nitrogen will be in this typical range.
~ 25 - 30C-6, C-10The remaining piperidine carbons will be the most upfield signals in the aliphatic region.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition

Ionization Technique:

  • Electrospray Ionization (ESI): This soft ionization technique is ideal for this class of compounds, as it typically produces a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight.

Mass Analyzer:

  • Quadrupole Time-of-Flight (Q-TOF): A high-resolution mass spectrometer such as a Q-TOF is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS):

  • Collision-Induced Dissociation (CID) of the [M+H]⁺ ion will provide valuable structural information through the analysis of the resulting fragment ions.

Predicted Mass Spectrum and Fragmentation Pathway

The ESI mass spectrum is expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 170.13. The fragmentation of this ion is predicted to occur through characteristic pathways involving the piperidine and hydantoin-like rings.

Predicted Fragmentation Pattern:

G M [M+H]⁺ m/z 170.13 F1 Loss of CH₂N₂ m/z 128.09 M->F1 - C₂H₄N₂ F2 Loss of C₄H₈N m/z 100.06 M->F2 - C₃H₅N₂O F3 Piperidine Ring Opening m/z 84.08 M->F3 - C₃H₅N₂O F4 Loss of CO m/z 142.13 M->F4 - CO

Interpretation of Key Fragments:

  • m/z 142.13: Loss of carbon monoxide (CO) from the carbonyl group.

  • m/z 128.09: Cleavage of the hydantoin-like ring.

  • m/z 100.06: Fragmentation involving the loss of the substituted piperidine ring.

  • m/z 84.08: A fragment corresponding to the protonated piperidine ring, a common fragmentation pathway for such structures.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR and mass spectrometry data for 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one. The presented protocols and interpretations, based on sound spectroscopic principles and data from analogous compounds, offer a solid foundation for the empirical characterization of this and related novel chemical entities. This information is intended to accelerate research and development efforts in the fields of medicinal chemistry and drug discovery by providing a clear spectroscopic blueprint for this important class of molecules.

References

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • National Institutes of Health. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • Di Pila, M., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(17), 7723-7735. [Link]

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • ResearchGate. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • PubChem. 1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-8-(3-pentynyl)-1-phenyl-. [Link]

  • Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum. YouTube. [Link]

  • Crysdot LLC. 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one. [Link]

  • ResearchGate. Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. [Link]

  • PubChem. 1,3,8-Triazaspiro(4.5)decan-4-one. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Le, T., et al. (2020). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 373(2), 224-235. [Link]

  • National Institutes of Health. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

  • NIST. 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one as a δ-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in pharmacology and neuroscience.

Introduction: A Novel Chemotype for δ-Opioid Receptor Modulation

The δ-opioid receptor (DOR), a G-protein coupled receptor (GPCR), is a promising therapeutic target for a variety of neurological and psychiatric disorders, including chronic pain and depression.[1][2][3] Historically, the development of DOR agonists has been challenging, with many candidates exhibiting undesirable side effects or failing in clinical trials.[1][3] Recent research has identified a novel chemotype, the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, as selective and potent agonists of the DOR.[1][2] These compounds offer a new avenue for the development of safer and more effective therapeutics.

This document provides detailed application notes and protocols for the characterization of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one and its analogs as DOR agonists. It is important to note that the primary literature focuses on the corresponding 2,4-dione derivative. For the purpose of this guide, we will focus on the characterization of this scientifically validated dione compound, while acknowledging the potential for the mono-oxo variant to also possess activity. The methodologies described herein are designed to be robust and provide a comprehensive preclinical evaluation of this novel compound class.

Section 1: Synthesis of 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

The synthesis of 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be achieved through a multi-step process. While several methods exist for the creation of the core triazaspiro[4.5]decane scaffold, a common approach involves the reaction of a piperidone derivative with a source of cyanide and ammonia, followed by cyclization and subsequent methylation. One reported method utilizes 4-oxopiperidinone hydrochloride, ammonium carbonate, and sodium cyanide, which, while achieving a high yield, involves the use of highly toxic cyanide.[4] An alternative, safer method has been proposed which avoids the use of sodium cyanide.[4]

Protocol 1: Synthesis of 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Adapted from Patent CN110818712A)

Rationale: This protocol is adapted from a patented method that avoids the use of highly toxic sodium cyanide, prioritizing laboratory safety.[4] The procedure involves a three-step reaction sequence followed by purification.

Materials:

  • Urea

  • Diethyl oxalate

  • Ammonium carbonate

  • Sodium metal

  • Concentrated hydrochloric acid

  • 2-(Ethylamino)acetaldehyde

  • Potassium ferricyanide

  • Anhydrous ethanol

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step-by-Step Procedure:

  • Step 1: Formation of the Primary Product. In a round-bottom flask under an inert atmosphere, carefully react urea, diethyl oxalate, and ammonium carbonate with sodium metal in anhydrous ethanol. The molar ratio of the reactants is crucial and should be optimized (a suggested starting ratio is 1:1.1-1.3:0.5-1 of diethyl oxalate to urea to ammonium carbonate, with 2 molar equivalents of sodium).[4] The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Step 2: Acid-catalyzed Cyclization. The primary product from Step 1 is then treated with concentrated hydrochloric acid to facilitate the formation of the spirocyclic core.[4] The reaction is typically heated to ensure complete cyclization.

  • Step 3: Methylation and Oxidation. The secondary product is then reacted with 2-(ethylamino)acetaldehyde in the presence of an oxidizing agent like potassium ferricyanide to introduce the methyl group and finalize the dione structure.[4]

  • Work-up and Purification. After the reaction is complete, the mixture is concentrated under reduced pressure. The resulting crude product is then purified through a series of washing and drying steps. Further purification can be achieved by recrystallization or column chromatography to yield the final 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.

Quality Control: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Section 2: In Vitro Characterization of DOR Agonism

A thorough in vitro pharmacological characterization is essential to determine the affinity, potency, and functional selectivity of the test compound.

Radioligand Binding Assay for Receptor Affinity (Ki)

Rationale: This assay directly measures the affinity of the test compound for the δ-opioid receptor by competing with a radiolabeled ligand. The resulting inhibition constant (Ki) is a quantitative measure of binding affinity.

Protocol 2: DOR Radioligand Competition Binding Assay

Materials:

  • Cell membranes prepared from cells stably expressing the human δ-opioid receptor (e.g., CHO-DOR or HEK-DOR cells).

  • Radioligand: [³H]-Naltrindole (a selective DOR antagonist).

  • Non-specific binding control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

  • Test compound: 1-Methyl-1,3,8-triazaspiro[4.5]decan-2,4-dione.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Procedure:

  • Membrane Preparation: Prepare cell membranes from DOR-expressing cells according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).[5]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Assay buffer.

    • Increasing concentrations of the test compound.

    • A fixed concentration of [³H]-Naltrindole (typically at its Kd value).

    • Cell membrane preparation (typically 10-20 µg of protein per well).

    • For non-specific binding wells, add 10 µM naloxone instead of the test compound.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Description
IC50 The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Ki The inhibition constant, representing the affinity of the test compound for the receptor.
Functional Assays for Agonist Potency and Efficacy

Rationale: The δ-opioid receptor is a Gi/o-coupled GPCR. Agonist activation of the receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the potency (EC50) and efficacy of the test compound in mediating this signaling pathway.[6][7]

Protocol 3: cAMP Inhibition Assay

Materials:

  • HEK293 or CHO cells stably expressing the human δ-opioid receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Test compound: 1-Methyl-1,3,8-triazaspiro[4.5]decan-2,4-dione.

  • Reference agonist: SNC80 or DPDPE.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture medium and reagents.

Step-by-Step Procedure:

  • Cell Culture: Seed the DOR-expressing cells in a 96-well plate and grow to confluency.

  • Assay Preparation: On the day of the assay, replace the culture medium with serum-free medium and pre-incubate the cells for 30 minutes.

  • Compound Addition: Add increasing concentrations of the test compound or reference agonist to the wells.

  • Stimulation: After a 15-minute pre-incubation with the compound, stimulate the cells with a fixed concentration of forskolin (typically 1-10 µM) to induce cAMP production. Incubate for a further 15-30 minutes at 37°C.[7]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Plot the percentage of forskolin-stimulated cAMP inhibition against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Parameter Description
EC50 The concentration of the agonist that produces 50% of its maximal effect.
Emax The maximum effect produced by the agonist, expressed as a percentage of the response to a reference full agonist.

Rationale: Upon agonist binding, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins. β-arrestin binding leads to receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways.[8][9] Assessing β-arrestin recruitment is crucial for understanding the potential for biased agonism, where a ligand preferentially activates one signaling pathway over another.

Protocol 4: β-Arrestin Recruitment Assay

Materials:

  • U2OS or CHO cells co-expressing the human δ-opioid receptor and a β-arrestin fusion protein (e.g., PathHunter® β-Arrestin assay from DiscoverX).[9]

  • Test compound: 1-Methyl-1,3,8-triazaspiro[4.5]decan-2,4-dione.

  • Reference agonist: SNC80.

  • Assay buffer and detection reagents provided with the assay kit.

Step-by-Step Procedure:

  • Cell Plating: Plate the β-arrestin reporter cells in a 384-well plate at the recommended density and incubate overnight.[9]

  • Compound Addition: Add increasing concentrations of the test compound or reference agonist to the wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow for β-arrestin recruitment.[9]

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.[9]

  • Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Plot the signal against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.

Section 3: In Vivo Evaluation of Analgesic Efficacy

To assess the therapeutic potential of 1-Methyl-1,3,8-triazaspiro[4.5]decan-2,4-dione, in vivo studies in animal models of pain are essential.

Hot Plate Test for Thermal Nociception

Rationale: The hot plate test is a classic and reliable method for assessing the analgesic effects of compounds against thermally induced pain. An increase in the latency to a nocifensive response (e.g., paw licking or jumping) indicates an analgesic effect.[10][11][12]

Protocol 5: Hot Plate Test in Mice

Materials:

  • Male or female C57BL/6 mice.

  • Hot plate apparatus with adjustable temperature.

  • Test compound: 1-Methyl-1,3,8-triazaspiro[4.5]decan-2,4-dione, formulated in a suitable vehicle.

  • Vehicle control.

  • Positive control: Morphine (e.g., 5-10 mg/kg).

Step-by-Step Procedure:

  • Acclimatization: Acclimatize the mice to the testing room and handling for at least 3 days prior to the experiment.

  • Baseline Measurement: On the test day, determine the baseline latency for each mouse by placing it on the hot plate (maintained at 55 ± 0.5°C) and recording the time until it licks a hind paw or jumps. A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.[11]

  • Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).

  • Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Compare the %MPE between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Von Frey Test for Mechanical Allodynia

Rationale: The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus becomes painful. This is particularly relevant for models of neuropathic and inflammatory pain. A decrease in the paw withdrawal threshold indicates mechanical allodynia, and an increase in the threshold after drug administration indicates an anti-allodynic effect.[13][14][15]

Protocol 6: Von Frey Test in Rodents

Materials:

  • Rats or mice with induced inflammatory or neuropathic pain (e.g., Complete Freund's Adjuvant (CFA) or Chronic Constriction Injury (CCI) models).

  • Set of calibrated von Frey filaments.

  • Elevated wire mesh platform with individual testing chambers.

  • Test compound, vehicle, and positive control (e.g., gabapentin).

Step-by-Step Procedure:

  • Acclimatization: Acclimatize the animals to the testing environment for several days, allowing them to explore the chambers on the wire mesh platform.[13]

  • Baseline Threshold Determination: Before and after inducing the pain model, determine the baseline paw withdrawal threshold (PWT) for each animal using the up-down method. Apply the von Frey filaments to the plantar surface of the hind paw and record the filament that causes a withdrawal response.

  • Compound Administration: Administer the test compound, vehicle, or positive control.

  • Post-treatment Threshold Determination: At various time points after administration, re-measure the PWT.

  • Data Analysis: Calculate the change in PWT from baseline for each animal. Compare the PWTs between the treatment groups using appropriate statistical analysis.

Section 4: Pharmacokinetic Profiling

Understanding the pharmacokinetic (PK) properties of a novel compound is crucial for its development as a drug. Spirocyclic scaffolds are known to often improve PK properties.[16][17][18]

Key PK Parameters to Assess:

  • Solubility: The ability of the compound to dissolve in aqueous solutions.

  • Permeability: The ability of the compound to cross biological membranes.

  • Metabolic Stability: The susceptibility of the compound to metabolism by liver enzymes (e.g., cytochrome P450s).

  • Plasma Protein Binding: The extent to which the compound binds to proteins in the blood.

  • In vivo Pharmacokinetics: Measurement of the compound's concentration in the plasma over time after administration to determine parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability.

A standard suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays and in vivo PK studies in rodents should be conducted to fully characterize the pharmacokinetic profile of 1-Methyl-1,3,8-triazaspiro[4.5]decan-2,4-dione.

Section 5: Data Visualization and Interpretation

Signaling Pathways

The following diagram illustrates the canonical signaling pathways of the δ-opioid receptor upon agonist binding.

DOR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm DOR δ-Opioid Receptor G_protein Gi/o Protein DOR->G_protein Activates GRK GRK DOR->GRK Phosphorylates Beta_arrestin β-Arrestin DOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts GRK->DOR ATP ATP ATP->AC PKA PKA cAMP->PKA Activates ERK ERK1/2 Beta_arrestin->ERK Activates Internalization Receptor Internalization Beta_arrestin->Internalization Mediates Agonist 1-Methyl-1,3,8-triazaspiro [4.5]decan-4-one Agonist->DOR Binds Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Pharmacology cluster_invivo In Vivo Efficacy cluster_pk Pharmacokinetics Synthesis Synthesis of 1-Methyl-1,3,8-triazaspiro [4.5]decan-2,4-dione Purification Purification & QC (NMR, MS, HPLC) Synthesis->Purification Binding Radioligand Binding Assay (Affinity - Ki) Purification->Binding cAMP cAMP Inhibition Assay (Potency - EC50, Efficacy - Emax) Purification->cAMP Arrestin β-Arrestin Recruitment Assay (Potency - EC50, Efficacy - Emax) Purification->Arrestin HotPlate Hot Plate Test (Thermal Analgesia) Arrestin->HotPlate VonFrey Von Frey Test (Mechanical Allodynia) Arrestin->VonFrey ADME In Vitro ADME (Solubility, Permeability, Stability) VonFrey->ADME InVivoPK In Vivo PK (t1/2, Cmax, Bioavailability) ADME->InVivoPK

Caption: Experimental Workflow for DOR Agonist Characterization.

References

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof - Google Patents. (n.d.).
  • Ferrier, J., et al. (2013). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Journal of Visualized Experiments, (81), e50697.
  • Gendron, L., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics.
  • Gendron, L., et al. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. [Link]

  • Gendron, L., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. [Link]

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  • Le, T. N., et al. (2014). Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer. British Journal of Pharmacology, 171(3), 656-668. [Link]

  • Baamonde, A., et al. (2001). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 112(2), 155-161. [Link]

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  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Pradhan, A. A., et al. (2016). Agonist-Specific Recruitment of Arrestin Isoforms Differentially Modify Delta Opioid Receptor Function. The Journal of Neuroscience, 36(12), 3541-3551. [Link]

  • JoVE. (2024). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Journal of Visualized Experiments. [Link]

  • Kopra, K., et al. (2013). A homogeneous single-label quenching resonance energy transfer assay for a δ-opioid receptor-ligand using intact cells. Analytical and Bioanalytical Chemistry, 405(2-3), 939-947. [Link]

  • Christie, M. J. (2008). β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia. The AAPS Journal, 10(1), 143-149. [Link]

  • NINDS. (n.d.). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. Retrieved January 27, 2026, from [Link]

  • Taylor & Francis Online. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(8), 861-876. [Link]

  • QRB Discovery. (2021). The G protein-first activation mechanism of opioid receptors by Gi protein and agonists. Quantitative Biology, 9(3), 221-230. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 27, 2026, from [Link]

  • RSC Publishing. (2020). Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands. Chemical Science, 11(28), 7433-7443. [Link]

  • Martins, M. A., et al. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 38(3), 445-452. [Link]

  • ResearchGate. (2025). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Retrieved January 27, 2026, from [Link]

  • Whistler, J. L., et al. (2007). G Protein independent phosphorylation and internalization of the δ-opioid receptor. Journal of Neurochemistry, 103(6), 2466-2476. [Link]

  • ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved January 27, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). δ receptor. Retrieved January 27, 2026, from [Link]

  • Martins, M. A., et al. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 38(3), 445-452.
  • Devi, L. A. (2007). Receptor heterodimerization leads to a switch in signaling: beta-arrestin2-mediated ERK activation by mu-delta opioid receptor heterodimers. The FASEB Journal, 21(8), 1848-1857. [Link]

  • Sechman, A., et al. (2022). Met-enkephalin modulates the stress responses of plasma concentrations of corticosterone, delta opioid receptor binding, pro-enkephalin expression, and processing in chickens. Frontiers in Endocrinology, 13, 969641. [Link]

  • ResearchGate. (2014). Monitoring real-time inhibition of cAMP production by DOR agonists. Retrieved January 27, 2026, from [Link]

  • Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10, 284. [Link]

  • Fushimi, M., et al. (2014). Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses. Molecular Pharmacology, 86(2), 171-182. [Link]

  • ResearchGate. (2018). μ-opioid agonist inhibition of forskolin-stimulated cAMP production assay (G protein-dependent pathway). Retrieved January 27, 2026, from [Link]

Sources

Application Note: Evaluation of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one Derivatives in Mitochondrial Permeability Transition Pore (mPTP) Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2]

The 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one scaffold represents a critical structural class in the development of next-generation mitochondrial permeability transition pore (mPTP) inhibitors. Unlike Cyclosporin A (CsA), which targets Cyclophilin D (CypD), recent studies indicate that spiro-piperidine derivatives (specifically those based on the 1,3,8-triazaspiro[4.5]decane core) target the c-subunit of the F1/FO-ATP synthase complex.[1]

This mechanism is distinct because it mimics the pore-blocking capability of Oligomycin A but, crucially, operates through a Glu119-independent mechanism , thereby avoiding the severe toxicity associated with ATP synthase inhibition.[2] This application note details the validation of this compound class using Calcium Retention Capacity (CRC) and Mitochondrial Swelling assays, the gold standards for assessing mPTP desensitization.

Mechanistic Pathway: ATP Synthase c-Subunit Modulation[2][3][4][5][6]

The following diagram illustrates the proposed mechanism where the triazaspiro scaffold stabilizes the c-ring of ATP synthase, preventing the formation of the high-conductance pore during calcium overload.

mPTP_Pathway Ca Ca2+ Overload (Ischemia/Reperfusion) C_Subunit F1/FO-ATP Synthase (c-subunit ring) Ca->C_Subunit Triggers conformation change ROS ROS Generation ROS->C_Subunit Sensitizes Pore_Open mPTP Opening (High Conductance) C_Subunit->Pore_Open Unregulated Survival Mitochondrial Integrity (Cardioprotection) C_Subunit->Survival Stabilized State Compound 1-Methyl-1,3,8-triazaspiro [4.5]decan-4-one (Test Compound) Compound->C_Subunit Binds & Stabilizes (Glu119-independent) Compound->Pore_Open BLOCKS Swelling Mitochondrial Swelling & Depolarization Pore_Open->Swelling Death Cell Death (Necrosis/Apoptosis) Swelling->Death

Figure 1: Mechanism of action for triazaspiro-based mPTP inhibitors targeting the ATP synthase c-subunit.

Experimental Protocols

Protocol A: Isolation of Functional Mitochondria

Critical Pre-requisite: The integrity of the outer mitochondrial membrane (OMM) is paramount. Damaged mitochondria will not retain calcium, rendering the assay invalid.

Reagents:

  • Isolation Buffer (IB): 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4 (4°C).[1]

  • Experimental Buffer (EB): 250 mM Sucrose, 10 mM Tris-MOPS, 10 µM EGTA-Tris, 5 mM Glutamate, 2.5 mM Malate, pH 7.4.[1]

  • Tissue: Fresh Mouse/Rat Liver or Heart (Heart requires protease treatment; Liver is recommended for initial screening).[1]

Workflow:

  • Harvest: Rapidly excise liver, wash in ice-cold IB, and mince.

  • Homogenization: Homogenize using a glass-Teflon potter (approx. 10 strokes) in ice-cold IB. Do not overheat.

  • Clarification: Centrifuge at 600 x g for 10 min at 4°C. Discard pellet (nuclei/debris).

  • Pelleting: Centrifuge supernatant at 7,000 x g for 10 min at 4°C.

  • Wash: Discard supernatant.[3] Resuspend pellet gently in IB (without EGTA if immediate use is intended, though trace EGTA protects during isolation).[1] Spin again at 7,000 x g.

  • Quantification: Determine protein concentration (Bradford/BCA). Adjust to 20-50 mg/mL. Keep on ice.

Protocol B: Calcium Retention Capacity (CRC) Assay

This is the quantitative method to determine the potency of the 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one derivative.

Principle: Mitochondria take up Ca2+ pulses via the Uniporter. When the load exceeds the threshold, the mPTP opens, releasing Ca2+.[4] Inhibitors increase the amount of Ca2+ required to trigger this release.

Materials:

  • Fluorometer: Hitachi F-7000 or plate reader (e.g., BMG CLARIOstar) equipped with injectors.[1]

  • Probe: Calcium Green-5N (Low affinity Ca2+ dye, Kd ~14 µM).[1] Ex/Em: 506/532 nm.[1]

  • Positive Control: Cyclosporin A (CsA) [1 µM].[1]

Step-by-Step Procedure:

  • Buffer Prep: Prepare 2 mL of Experimental Buffer (EB) containing 1 µM Calcium Green-5N .

  • Mitochondria Addition: Add isolated mitochondria (0.5 mg/mL final concentration) to the cuvette/well.

  • Basal Read: Record fluorescence for 60 seconds to establish baseline.

  • Compound Treatment:

    • Control: Add Vehicle (DMSO <0.1%).

    • Test: Add 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one (Titrate: 10 nM – 10 µM).

    • Ref: Add CsA (1 µM).

    • Incubate for 2-5 minutes.

  • Ca2+ Pulsing: Inject Ca2+ pulses (e.g., 10 µM CaCl2) every 2–3 minutes.

    • Observation: Fluorescence spikes upon injection, then decreases as mitochondria sequester Ca2+.

  • Endpoint: Continue pulses until fluorescence spikes and does not return to baseline, indicating mPTP opening and Ca2+ release.

Data Output: Calculate the Total Calcium Load (nmol Ca2+ / mg mitochondrial protein) tolerated before opening.

GroupPulse 1 (Uptake)Pulse 2 (Uptake)Pulse 3 (Uptake)Pulse 4 (Release)CRC (nmol/mg)
Vehicle YesYesNo Release~20
CsA (Control) YesYesYesYes>80
Test Compound YesYesYesNo Calc. Value
Protocol C: Mitochondrial Swelling Assay

This assay measures the physical consequence of mPTP opening (water influx).[3]

Principle: Intact mitochondria scatter light at 540 nm. Swelling decreases refractive index, causing a drop in absorbance (A540).[1]

Procedure:

  • Setup: Use a spectrophotometer in kinetic mode (540 nm).

  • Buffer: Standard Swelling Buffer (250 mM Sucrose, 10 mM Tris, pH 7.4, 5 mM Succinate, 1 µM Rotenone).

  • Mitochondria: Add mitochondria (0.5 mg/mL). Monitor stable baseline (A540 ~ 0.8 - 1.0).

  • Treatment: Add Test Compound or Vehicle. Incubate 2 min.

  • Trigger: Add high-dose Ca2+ (e.g., 200 µM bolus) to force pore opening.

  • Measurement: Monitor A540 decrease for 10–15 minutes.

Interpretation:

  • Steep Slope: Rapid swelling (Open Pore).[1]

  • Flat Slope: Inhibition of swelling (Closed Pore).

Data Analysis & Validation Criteria

To validate the 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one derivative as a "Hit," the data must meet the following criteria:

  • Dose-Dependency: The CRC must increase log-linearly with compound concentration.

  • Specificity: The effect should be observed in the presence of Rotenone/Succinate (Complex II respiration) or Glutamate/Malate (Complex I), ruling out respiratory chain inhibition as the primary cause of Ca2+ failure.

  • Comparison: Efficacy should be compared to CsA. Note that c-subunit inhibitors (Spiro-compounds) may show a different maximal efficacy profile compared to CypD inhibitors (CsA).

Troubleshooting Guide
IssueProbable CauseSolution
Low CRC in Control Damaged MitochondriaReduce homogenization speed; keep all buffers at 4°C.
No Uptake of Ca2+ Depolarized MitochondriaCheck RCR (Respiratory Control Ratio). Ensure substrates (Glu/Mal) are fresh.[1]
Compound Precipitates High LipophilicityTriazaspiro derivatives can be lipophilic.[1] Use DMSO <0.1% or Pluronic F-127.[1]
High Background Fluoresc. Buffer ContaminationUse ultrapure water; check for Ca2+ contamination in sucrose.

References

  • Morciano, G., et al. (2023).[1] "1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism."[2][5][6][7] International Journal of Molecular Sciences, 24(7), 6191.[1][5]

  • Bonora, M., et al. (2016).[1] "Comprehensive analysis of mitochondrial permeability transition pore activity in living cells using fluorescence-imaging-based techniques." Nature Protocols, 11, 1067–1080.[1][8]

  • Giorgio, V., et al. (2018).[1] "Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay." Bio-protocol, 8(9), e2843.[1]

  • Uzzaman, M., et al. (2025).[1][9] "Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors." European Journal of Medicinal Chemistry, 280, 117000.[1]

Sources

Application Note & Protocol: Solubilization of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the solubilization of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one, a heterocyclic small molecule for biological research. The successful execution of cell-based assays hinges on the accurate and complete dissolution of test compounds. This guide outlines a robust methodology for preparing stock and working solutions of this compound, emphasizing the rationale behind solvent selection, handling procedures, and dilution strategies to ensure experimental reproducibility and integrity.

Introduction: The Imperative of Proper Compound Solubilization

The biological activity of any test compound in in vitro assays is directly dependent on its concentration in the cell culture medium. Incomplete dissolution of a compound like 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one can lead to several critical experimental artifacts. Firstly, the actual concentration exposed to the cells will be lower than intended, leading to inaccurate dose-response curves and potentially false-negative results. Secondly, undissolved compound particulates can exert confounding cytotoxic effects or interfere with assay readouts.

The choice of a suitable solvent is therefore a foundational step. An ideal solvent must not only fully dissolve the compound at a high concentration but also be miscible with aqueous culture media and exhibit minimal toxicity to the cell line of interest at the final working concentration.[1][2] This protocol provides a comprehensive framework for achieving these objectives.

Physicochemical Profile: 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one

Understanding the compound's properties is key to developing an effective solubilization strategy. While experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure, which is typical of many organic small molecules used in drug discovery.[3]

PropertyValue (Calculated/Predicted)Rationale / Source
Molecular FormulaC₈H₁₅N₃ODerived from the parent compound 1,3,8-Triazaspiro[4.5]decan-4-one (C₇H₁₃N₃O) plus a methyl group (CH₂).[4]
Molecular Weight169.23 g/mol Calculated based on the molecular formula.
AppearanceAssumed to be a solid (e.g., white to off-white powder).Typical state for similar organic compounds at room temperature.[3]
Predicted SolubilityPoorly soluble in water; soluble in organic solvents like DMSO and ethanol.Neutral organic compounds tend to be hydrophobic.[3] Structurally related spirocyclic compounds are synthesized and manipulated in organic solvents like DMF and DMSO.[5][6]

Solvent Selection and Justification

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

Rationale: DMSO is the solvent of choice for a vast array of small molecules in biological research due to its exceptional solvating power for both polar and nonpolar compounds.[7][8] It is miscible with water and cell culture media, which is critical for preparing homogenous working solutions.

Cytotoxicity Considerations: The primary drawback of DMSO is its potential for cytotoxicity. However, for most cell lines, DMSO is well-tolerated at final concentrations of 0.5% (v/v) or less.[9][10][11] It is crucial to determine the specific tolerance of your cell line and to always include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments to account for any solvent-induced effects.[1][10]

Alternative Solvent: Ethanol (EtOH)

Rationale: Anhydrous ethanol is another common solvent for compounds that are less soluble in DMSO or for specific assays where DMSO may interfere. However, it can also induce cellular stress, and its effects should be similarly evaluated with a vehicle control.[1]

Experimental Protocol: Preparing a 10 mM Master Stock Solution

This protocol describes the preparation of a 10 mM stock solution in cell culture-grade DMSO. This concentration is a standard starting point for creating serial dilutions for dose-response studies.

Materials
  • 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile, anhydrous

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath type, optional)

  • 0.22 µm syringe filter (PTFE membrane, DMSO-compatible)

Step-by-Step Procedure
  • Preparation: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

  • Weighing: Tare a sterile amber vial on a calibrated balance. Carefully weigh 1.70 mg of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one.

    • Calculation: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM × 1 mL × 169.23 g/mol / 1000 = 1.6923 mg ≈ 1.70 mg

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to the vial. Cap it tightly.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. Visually inspect against a light source to ensure all solid material has dissolved.

  • Troubleshooting Insolubility: If the compound does not fully dissolve, sonicate the vial in a water bath for 10-20 minutes.[7] Gentle warming to 37°C may also be used, but caution is advised as heat can degrade some compounds.[7][12]

  • Sterilization: Filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile amber vial. This step removes any potential microbial contaminants or microscopic particulates.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile amber tubes. Store at -20°C or -80°C. Aliquoting is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[7]

Workflow for Preparing Master Stock Solution

G cluster_prep Preparation cluster_dissolve Dissolution cluster_final Finalization & Storage weigh 1. Weigh 1.70 mg of Compound into sterile amber vial add_dmso 2. Add 1.0 mL of sterile DMSO weigh->add_dmso vortex 3. Vortex vigorously (1-2 min) add_dmso->vortex inspect 4. Visually inspect solution vortex->inspect troubleshoot Insoluble? Sonicate or warm gently inspect->troubleshoot filter 5. Sterile filter (0.22 µm PTFE) inspect->filter Fully Dissolved troubleshoot->vortex aliquot 6. Aliquot for single use filter->aliquot store 7. Store at -20°C or -80°C aliquot->store

Caption: A step-by-step workflow for preparing a sterile 10 mM master stock solution in DMSO.

Preparation of Working Solutions for Cell Treatment

Diluting a high-concentration DMSO stock directly into an aqueous medium often causes the compound to precipitate out of solution, a phenomenon known as "crashing out".[13] A serial or stepwise dilution strategy is essential to maintain solubility.[10]

Protocol for a 10 µM Working Solution

This example demonstrates a 1:1000 final dilution from the 10 mM master stock.

  • Thaw an aliquot of the 10 mM stock solution at room temperature and vortex briefly.

  • Prepare an Intermediate Dilution: In a sterile tube, add 198 µL of pre-warmed (37°C) complete cell culture medium. Add 2 µL of the 10 mM DMSO stock to the medium. Immediately mix thoroughly by pipetting or gentle vortexing. This creates a 100 µM intermediate solution with a DMSO concentration of 1%.

  • Prepare the Final Working Solution: Add the required volume of the 100 µM intermediate solution to the wells of your cell culture plate containing cells and medium to achieve the desired final concentration. For example, adding 10 µL of the 100 µM solution to a well containing 90 µL of medium will result in a final volume of 100 µL and a final compound concentration of 10 µM. The final DMSO concentration in the well will be a well-tolerated 0.1%.

Crucial Principle: Always add the smaller volume of the concentrated solution (DMSO stock or intermediate) to the larger volume of the aqueous solution (culture medium) while mixing to facilitate rapid dispersion and prevent precipitation.[9][14]

Logical Diagram for Serial Dilution

Sources

Application Notes and Protocols: 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one and its Analogs in Inflammatory Pain Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one and its structural analogs, particularly the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, in the investigation of inflammatory pain. This document outlines the scientific rationale, key mechanisms of action, and detailed protocols for in vitro and in vivo evaluation.

Introduction: A Novel Chemotype for Inflammatory Pain

The management of chronic inflammatory pain remains a significant clinical challenge, with existing therapies often limited by efficacy and adverse effects. The delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR), has long been a promising target for the development of novel analgesics.[1][2] Recent advancements have identified a novel chemotype, the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, as a source of potent and selective DOR agonists.[1][2][3] A lead compound from this class has demonstrated significant anti-allodynic effects in preclinical models of inflammatory pain, highlighting its therapeutic potential.[1][3]

These compounds are of particular interest due to their potential for biased agonism. Early findings suggest a preference for G-protein signaling over β-arrestin 2 recruitment.[1] This is a highly desirable characteristic, as β-arrestin recruitment by DOR agonists has been correlated with the potential for inducing seizures, a significant hurdle in the clinical development of previous DOR agonists.[1]

Beyond DOR agonism, the broader 1,3,8-triazaspiro[4.5]decane scaffold has been investigated for a range of other biological activities, including the inhibition of the mitochondrial permeability transition pore (mPTP), which has implications for cellular protection in conditions like myocardial infarction.[4][5][6][7]

Mechanism of Action in Inflammatory Pain

The primary mechanism by which 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one analogs are thought to alleviate inflammatory pain is through the activation of delta-opioid receptors.

DOR_Signaling_in_Pain_Modulation cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound 1-Methyl-1,3,8-triazaspiro [4.5]decan-4-one Analog DOR Delta-Opioid Receptor (DOR) Compound->DOR Binds and Activates G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates Vesicle Neurotransmitter Vesicle (e.g., Glutamate) Ca_channel->Vesicle Reduced Influx Inhibits Release Hyperpolarization Hyperpolarization (Reduced Excitability) K_channel->Hyperpolarization K+ Efflux

Caption: Proposed mechanism of action of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one analogs via DOR activation.

In Vitro Characterization Protocols

Prior to in vivo testing, it is crucial to characterize the pharmacological profile of the test compounds.

Receptor Binding and Selectivity Assays

Objective: To determine the binding affinity (Ki) of the test compound for the delta, mu, and kappa opioid receptors and to assess its selectivity.

Methodology: Radioligand displacement assays are the standard.

  • Preparation of Membranes: Utilize membranes from CHO or HEK293 cells stably expressing the human delta, mu, or kappa opioid receptor.

  • Radioligand:

    • DOR: [³H]-Naltrindole

    • MOR: [³H]-DAMGO

    • KOR: [³H]-U69,593

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure: a. In a 96-well plate, combine cell membranes, a fixed concentration of radioligand, and increasing concentrations of the test compound. b. Incubate at 25°C for 60-90 minutes. c. Terminate the reaction by rapid filtration through GF/B filters using a cell harvester. d. Wash filters with ice-cold assay buffer. e. Measure radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate Ki values using the Cheng-Prusoff equation. Selectivity is determined by the ratio of Ki values (e.g., Ki(MOR)/Ki(DOR)).

Functional Assays: G-Protein Activation and β-Arrestin Recruitment

Objective: To assess the functional potency and efficacy of the compound as a DOR agonist and to determine its bias towards G-protein signaling versus β-arrestin recruitment.

Methodology:

  • G-Protein Activation ([³⁵S]GTPγS Binding Assay):

    • Use membranes from cells expressing the DOR.

    • Incubate membranes with increasing concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

    • Measure the incorporation of [³⁵S]GTPγS as a measure of G-protein activation.

  • β-Arrestin Recruitment Assay:

    • Utilize cell lines engineered to express a tagged β-arrestin and the DOR.

    • Upon agonist binding, the recruitment of β-arrestin to the receptor can be measured using various techniques such as BRET, FRET, or enzyme complementation assays (e.g., PathHunter® assay).

    • Perform dose-response curves to determine the EC50 and Emax for both G-protein activation and β-arrestin recruitment.

    • Calculate the bias factor to quantify the preference for one pathway over the other.

Anti-inflammatory Activity in Macrophages

Objective: To evaluate the direct anti-inflammatory effects of the test compound on immune cells.

Methodology:

  • Cell Line: Use a murine macrophage cell line such as J774A.1 or RAW264.7.[8]

  • Procedure: a. Plate cells in a 96-well plate and allow them to adhere. b. Pre-incubate the cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. d. Incubate for 18-24 hours. e. Collect the cell culture supernatant.

  • Analysis: Measure the levels of pro-inflammatory mediators in the supernatant using ELISA kits for:

    • Tumor Necrosis Factor-alpha (TNF-α)

    • Interleukin-6 (IL-6)

    • Interleukin-1 beta (IL-1β)

    • Prostaglandin E2 (PGE2)

  • Data Analysis: Generate dose-response curves and calculate IC50 values for the inhibition of each inflammatory mediator.

In Vivo Inflammatory Pain Models and Protocols

Animal models are essential for evaluating the analgesic efficacy of novel compounds in a physiological context.

In_Vivo_Workflow Start Select Animal Model (e.g., C57BL/6 Mice) Induce_Inflammation Induce Inflammatory Pain (e.g., CFA Injection) Start->Induce_Inflammation Acclimatize Acclimatization Period (e.g., 72 hours) Induce_Inflammation->Acclimatize Baseline Baseline Nociceptive Testing (Mechanical Allodynia) Acclimatize->Baseline Administer_Compound Administer Test Compound (i.p., p.o., or s.c.) Baseline->Administer_Compound Post_Dose_Testing Post-Dose Nociceptive Testing (Time-course) Administer_Compound->Post_Dose_Testing Data_Analysis Data Analysis and Comparison to Vehicle Post_Dose_Testing->Data_Analysis

Caption: General workflow for in vivo evaluation of analgesic compounds in an inflammatory pain model.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

The CFA model is a widely used and robust model of persistent inflammatory pain.[1]

Protocol:

  • Animals: C57BL/6 mice (male and female).

  • Induction of Inflammation: a. Anesthetize the mouse lightly with isoflurane. b. Inject 15-20 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the left hind paw.[1] c. Return the animal to its home cage and monitor for recovery.

  • Testing Period: The peak of inflammation and hyperalgesia is typically observed 24-72 hours post-injection. Testing is often performed at the 72-hour time point.[1]

  • Assessment of Mechanical Allodynia (von Frey Test): a. Place the animals in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes. b. Apply calibrated von Frey filaments of increasing force to the plantar surface of the inflamed paw. c. A positive response is a sharp withdrawal of the paw. d. Determine the paw withdrawal threshold (PWT) in grams using the up-down method.

  • Experimental Procedure: a. Measure the baseline PWT before drug administration. b. Administer the test compound (e.g., via intraperitoneal injection). c. Measure the PWT at various time points after administration (e.g., 30, 60, 90, 120 minutes) to evaluate the time course of the analgesic effect. d. A vehicle control group and a positive control group (e.g., morphine) should be included.

Carrageenan-Induced Paw Edema and Hyperalgesia

This is an acute model of inflammation suitable for rapid screening.[9]

Protocol:

  • Animals: Sprague-Dawley rats or Swiss Webster mice.

  • Induction of Inflammation: a. Inject 1% carrageenan solution in saline (e.g., 100 µL) into the sub-plantar region of the right hind paw.

  • Assessment of Edema: a. Measure the paw volume using a plethysmometer at baseline and at hourly intervals after carrageenan injection for up to 6 hours.

  • Assessment of Thermal Hyperalgesia (Hargreaves Test): a. Place the animal in a chamber on a glass plate. b. A radiant heat source is focused on the plantar surface of the paw. c. Record the latency for the animal to withdraw its paw. d. A decrease in paw withdrawal latency indicates thermal hyperalgesia.

  • Experimental Procedure: a. Administer the test compound either before or after the carrageenan injection, depending on whether a prophylactic or therapeutic effect is being investigated. b. Measure paw volume and paw withdrawal latency at specified time points.

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Example In Vitro Pharmacological Profile

ParameterReceptorTest CompoundControl Compound
Binding Affinity (Ki, nM) Delta-Opioid10.5 ± 1.2SNC80: 1.5 ± 0.3
Mu-Opioid850 ± 50DAMGO: 2.1 ± 0.4
Kappa-Opioid>10,000U69,593: 3.5 ± 0.6
Functional Potency (EC50, nM) DOR G-Protein25.3 ± 3.1SNC80: 5.2 ± 0.9
DOR β-Arrestin250 ± 28SNC80: 8.1 ± 1.5
Anti-inflammatory (IC50, µM) TNF-α Inhibition5.2 ± 0.7Dexamethasone: 0.07 ± 0.01
PGE2 Inhibition12.8 ± 1.9Celecoxib: 0.023 ± 0.005

Table 2: Example In Vivo Efficacy in CFA Model

Treatment GroupDose (mg/kg, i.p.)Baseline PWT (g)Peak Effect PWT (g) at 60 min% Reversal of Allodynia
Vehicle -0.4 ± 0.050.5 ± 0.065%
Test Compound 100.42 ± 0.062.1 ± 0.380%
Test Compound 300.39 ± 0.043.5 ± 0.4>100% (analgesia)
Morphine 50.41 ± 0.053.8 ± 0.5>100% (analgesia)
p < 0.05 compared to Vehicle

Conclusion and Future Directions

The 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one scaffold and its analogs represent a promising new avenue for the development of analgesics for inflammatory pain. Their selectivity for the delta-opioid receptor and potential for biased agonism make them attractive candidates for further investigation. The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of these compounds, from initial in vitro characterization to in vivo efficacy testing. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize potency and bias, as well as pharmacokinetic and toxicological profiling to assess their drug-like properties.

References

  • Paronikyan, R., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. Available at: [Link]

  • Morciano, G., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. MDPI. Available at: [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. Available at: [Link]

  • Morciano, G., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. PubMed. Available at: [Link]

  • Scott, J. S., et al. (2018). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. ResearchGate. Available at: [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. Available at: [Link]

  • Giorgio, V., et al. (2021). Chemical structure of 1,3,8-Triazaspiro [4.5] decane derivatives (PP10). ResearchGate. Available at: [Link]

  • Basso, L., et al. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. ACS Medicinal Chemistry Letters, 4(11), 1023–1028. Available at: [Link]

  • Jordan, A. D., et al. (2005). 8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as opioid receptor modulators. Medicinal Chemistry, 1(6), 601-610. Available at: [Link]

  • Tsoleridis, C. A., et al. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate. Available at: [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. Available at: [Link]

  • Campo, G., et al. (2022). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife. Available at: [Link]

  • Tsoleridis, C. A., et al. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • Pinton, P., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. Available at: [Link]

  • Chandrashekar, C. V., et al. (2011). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 19(1), 21-30. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]

  • Gregory, N. S., et al. (2013). An overview of animal models of pain: disease models and outcome measures. Journal of Pain, 14(11), 1255–1269. Available at: [Link]

  • Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 167, 45-51. Available at: [Link]

  • Melior Discovery. (n.d.). In vivo models of Pain, Anesthesia and Algesia. Retrieved from [Link]

  • Zielińska, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • Ullah, H., et al. (2012). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 3(3), 249-256. Available at: [Link]

  • Fekete, T., et al. (2022). Cell-based screening for anti-inflammatory drugs with the premise of innate immune tolerance induction. Chemistry Conferences 2022. Available at: [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

Sources

Application Note: Profiling Novel Compounds with a β-Arrestin Recruitment Assay – A Case Study with 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive guide for utilizing a β-arrestin recruitment assay to characterize the pharmacological activity of novel chemical entities at G protein-coupled receptors (GPCRs). While β-arrestin recruitment is a critical mechanism in GPCR desensitization and signaling, assays monitoring this interaction have also become invaluable tools for drug discovery, particularly for identifying biased ligands and de-orphanizing novel compounds.[1][2] Here, we use 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one as a model compound to illustrate the principles, experimental workflow, and data interpretation of a β-arrestin recruitment assay. It is important to note that the primary characterized activity of the broader 1,3,8-triazaspiro[4.5]decane scaffold is the inhibition of the mitochondrial permeability transition pore (mPTP) through interaction with the F1/FO-ATP synthase complex.[3][4][5][6] This application note will therefore present a hypothetical scenario where we investigate this compound for off-target effects or novel activity at a representative GPCR, demonstrating a universal application of the technology.

Introduction: The Significance of β-Arrestin Recruitment

G protein-coupled receptors constitute the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Upon agonist binding, GPCRs undergo a conformational change that facilitates the activation of heterotrimeric G proteins, leading to a cascade of downstream signaling events. Concurrently, to attenuate this signal, agonist-occupied GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation event serves as a docking site for β-arrestin proteins (β-arrestin 1 and 2).[1][2]

The recruitment of β-arrestin to the GPCR has two primary consequences:

  • Desensitization: β-arrestin sterically hinders further G protein coupling, effectively dampening the primary signaling pathway.

  • Signal Transduction: β-arrestin acts as a scaffold protein, initiating a second wave of G protein-independent signaling through pathways such as the mitogen-activated protein kinase (MAPK) cascade.

The ability of a ligand to differentially activate G protein-dependent versus β-arrestin-dependent signaling pathways is known as "biased agonism." Identifying and characterizing biased ligands is of great interest in drug development as it may lead to therapeutics with improved efficacy and reduced side effects.[1] β-arrestin recruitment assays provide a direct and robust method for quantifying this aspect of ligand pharmacology.[7]

Assay Principle: Enzyme Fragment Complementation

A variety of technologies have been developed to measure β-arrestin recruitment in a high-throughput format, including Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), and enzyme fragment complementation (EFC).[8] This application note will focus on the EFC-based approach, exemplified by the PathHunter® assay from Eurofins DiscoverX.[8][9][10]

The principle of the EFC assay is as follows:

  • A GPCR of interest is genetically fused to a small, inactive enzyme fragment (ProLink™, or PK).

  • β-arrestin is fused to a larger, also inactive, fragment of the same enzyme (Enzyme Acceptor, or EA).

  • These two fusion proteins are co-expressed in a suitable host cell line.

  • In the basal state, the PK and EA fragments are spatially separated and the enzyme is inactive.

  • Upon ligand-induced activation of the GPCR and subsequent β-arrestin recruitment, the PK and EA fragments are brought into close proximity.

  • This proximity allows the fragments to complement each other, forming a fully active enzyme.

  • The activity of the reconstituted enzyme is then measured by the addition of a substrate that produces a chemiluminescent signal. The intensity of the signal is directly proportional to the extent of β-arrestin recruitment.

This assay format is homogeneous, highly sensitive, and readily amenable to high-throughput screening.

G_1 GPCR GPCR-PK Arrestin β-Arrestin-EA GPCR->Arrestin Recruitment Ligand Ligand (e.g., 1-Methyl-1,3,8-triazaspiro [4.5]decan-4-one) Ligand->GPCR Signal Chemiluminescent Signal Arrestin->Signal Enzyme Complementation Substrate Substrate Substrate->Signal

Figure 1. Principle of the Enzyme Fragment Complementation (EFC) based β-arrestin recruitment assay.

Materials and Reagents

  • Cell Line: A stable cell line co-expressing the GPCR of interest fused to the PK tag and β-arrestin 2 fused to the EA tag (e.g., PathHunter® β-Arrestin CHO-K1 cells). A parental cell line lacking the GPCR-PK construct should be used as a negative control.

  • Cell Culture Medium: As recommended by the cell line provider (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin/Streptomycin, and selection antibiotics).

  • Assay Plates: 96-well or 384-well solid white, flat-bottom cell culture plates.

  • Test Compound: 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one, dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Reference Agonist: A known agonist for the target GPCR, also dissolved in DMSO.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Detection Reagents: EFC detection reagent kit (e.g., PathHunter® Detection Kit), containing substrate and lysis buffer.

  • Luminometer: A plate reader capable of measuring glow chemiluminescence.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format. Volumes should be adjusted accordingly for other plate formats.

Cell Preparation
  • Culture the cells according to the supplier's instructions, ensuring they are in the logarithmic growth phase.[8]

  • On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in fresh, serum-free culture medium and perform a cell count.

  • Dilute the cell suspension to the desired seeding density (e.g., 10,000 cells per well in 80 µL).

  • Dispense 80 µL of the cell suspension into each well of a 96-well white, clear-bottom assay plate.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

Compound Preparation
  • Prepare a serial dilution of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one and the reference agonist in 100% DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a 10 mM stock.

  • Further dilute the compound serial dilutions in assay buffer to create a 5X working solution. The final DMSO concentration in the well should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Agonist Mode Assay
  • Carefully remove the culture medium from the cell plate.

  • Add 20 µL of the 5X compound working solutions to the respective wells. For negative control wells, add 20 µL of assay buffer with the corresponding DMSO concentration.

  • Incubate the plate at 37°C for 90 minutes.

  • Equilibrate the plate and the detection reagents to room temperature.

  • Prepare the detection reagent according to the manufacturer's instructions.

  • Add 50 µL of the detection reagent to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the chemiluminescent signal using a luminometer.

G_2 cluster_workflow Experimental Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h at 37°C Seed_Cells->Incubate_24h Prepare_Compounds Prepare serial dilutions of test compound Incubate_24h->Prepare_Compounds Add_Compounds Add compounds to cells Incubate_24h->Add_Compounds Prepare_Compounds->Add_Compounds Incubate_90min Incubate 90 min at 37°C Add_Compounds->Incubate_90min Add_Detection Add detection reagents Incubate_90min->Add_Detection Incubate_60min Incubate 60 min at RT Add_Detection->Incubate_60min Read_Plate Read luminescence Incubate_60min->Read_Plate Analyze_Data Analyze data (EC50, Z') Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for the agonist mode β-arrestin recruitment assay.

Data Analysis and Interpretation

The raw data from the luminometer should be analyzed using a suitable software package (e.g., GraphPad Prism).

  • Normalization: The data can be normalized to the response of the reference agonist. The vehicle control is set to 0% activity, and the maximal response of the reference agonist is set to 100% activity.

  • Dose-Response Curves: Plot the normalized response as a function of the log of the compound concentration.

  • EC₅₀ Determination: Fit the dose-response data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of the compound that elicits 50% of the maximal response).

  • Assay Quality Control: The quality and robustness of the assay can be assessed by calculating the Z'-factor using the following formula:

    Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    Where SD is the standard deviation and Mean is the average signal of the maximal (reference agonist) and minimal (vehicle) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

Hypothetical Results

In our hypothetical scenario, we tested 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one for activity at a representative GPCR (e.g., the µ-opioid receptor) alongside a known potent agonist, DAMGO.

CompoundEC₅₀ (nM)Emax (% of DAMGO)Z'-Factor
DAMGO (Reference Agonist)12.5100%0.78
1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one1,25065%N/A

Interpretation of Hypothetical Results:

  • The Z'-factor of 0.78 for the reference agonist indicates a robust and reliable assay.

  • 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one shows activity in this assay, with an EC₅₀ of 1.25 µM. This suggests that the compound can indeed interact with the target GPCR and induce β-arrestin recruitment.

  • The maximal efficacy (Emax) of 65% relative to the full agonist DAMGO suggests that 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one is a partial agonist for β-arrestin recruitment at this receptor.

Conclusion and Future Directions

This application note has detailed a robust and reliable method for assessing the activity of a novel compound, 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one, in a β-arrestin recruitment assay. The hypothetical results demonstrate that this compound exhibits partial agonist activity at the tested GPCR.

These findings would warrant further investigation to fully characterize the compound's pharmacology:

  • G Protein Signaling Assays: To determine if the compound also activates G protein-dependent pathways (e.g., cAMP or calcium mobilization assays) and to quantify any potential biased agonism.

  • Antagonist Mode Assay: To investigate if the compound can inhibit the β-arrestin recruitment induced by a reference agonist.

  • Selectivity Profiling: To screen the compound against a panel of other GPCRs to determine its selectivity.

By employing the β-arrestin recruitment assay as described, researchers can effectively screen and characterize novel compounds, gaining critical insights into their mechanism of action and potential as therapeutic agents.

References

  • Fiorani, M., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 24(7), 6191. [Link]

  • Koutentis, P. A., et al. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2020(2), M1127. [Link]

  • Eurofins Discovery. β-arrestin Assays. [Link]

  • Fiorani, M., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. MDPI. [Link]

  • Eurofins DiscoverX. Why Study GPCR Arrestin Recruitment?. [Link]

  • Oakley, R. H., et al. (2002). Seeking Ligand Bias: Assessing GPCR Coupling to Beta-Arrestins for Drug Discovery. Assay and Drug Development Technologies, 1(1-2), 21-30. [Link]

  • Eurofins DiscoverX. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]

  • Wang, L., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]

  • Pacifico, S., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40:1, 2505907. [Link]

  • Morciano, G., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(17), 7934-7953. [Link]

  • Smith, J. S., & Rajagopal, S. (2016). The β-Arrestins: Multifunctional Regulators of G Protein-Coupled Receptors. Journal of Biological Chemistry, 291(17), 8969-8977. [Link]

  • Eurofins DiscoverX. GPCR β-Arrestin Product Solutions. [Link]

  • Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1282126. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

Sources

Troubleshooting & Optimization

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one stability in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one

A Guide to Ensuring Stability in Aqueous Solutions for Researchers and Drug Development Professionals

Introduction

The 1,3,8-triazaspiro[4.5]decane scaffold is a core component of a novel class of small molecules being investigated as potent inhibitors of the mitochondrial permeability transition pore (mPTP)[1][2]. Specifically, 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one and its analogues represent a promising avenue for therapeutic intervention in conditions such as myocardial infarction by targeting the F1/FO-ATP synthase complex[1][3]. As with any compound advancing through the development pipeline, a thorough understanding of its physicochemical properties is paramount. The stability of a compound in aqueous media directly impacts its shelf-life, formulation strategy, and, most critically, the reproducibility of experimental results.

This guide serves as a technical support center for researchers working with 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one. It addresses potential stability challenges through a series of frequently asked questions, provides robust troubleshooting workflows, and details essential experimental protocols to empower users to confidently assess and manage the stability of this compound in their specific applications.

Section 1: Frequently Asked Questions (FAQs) on Aqueous Stability

This section addresses the most common questions regarding the handling and stability of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one. The insights are derived from the fundamental chemical principles of its structural motifs, including the spirocyclic system and the integrated hydantoin-like (lactam) ring.

Q1: What are the primary structural features of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one that influence its stability?

Answer: The stability of this molecule is primarily dictated by the amide (lactam) bond within the five-membered ring at the C4 position. Amide bonds are susceptible to hydrolysis, a reaction that breaks the bond through the addition of a water molecule. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution[4]. The spirocyclic nature of the core and the presence of three nitrogen atoms (two of which are tertiary amines) also contribute to its overall chemical profile and potential interactions in solution.

Q2: What is the most likely degradation pathway in an aqueous solution?

Answer: The most probable degradation pathway is the hydrolysis of the C4-lactam bond . This reaction would result in the opening of the five-membered ring to form a piperidine-substituted amino acid derivative. This process can be catalyzed by both acidic and basic conditions.

G cluster_main Proposed Hydrolytic Degradation Pathway Parent 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one Hydrolysis Ring-Opening Hydrolysis (Acid or Base Catalyzed) Parent->Hydrolysis + H₂O Product Degradation Product (N-(1-(methylamino)methyl)piperidin-4-yl)amino)acetic acid Hydrolysis->Product

Caption: Proposed hydrolysis of the lactam ring.

Q3: How do pH and temperature affect the stability of the compound?

Answer:

  • pH: The pH of the aqueous solution is the most critical factor.

    • Acidic Conditions (pH < 4): Can lead to acid-catalyzed hydrolysis of the lactam.

    • Neutral Conditions (pH ≈ 6-8): Generally where amide bonds exhibit their greatest stability.

    • Basic Conditions (pH > 8): Can cause rapid base-catalyzed hydrolysis, which is typically faster than acid-catalyzed hydrolysis for amides[4]. For a related spiro-lactam compound, spironolactone, maximum stability was observed at a slightly acidic pH of approximately 4.5[5][6]. While not directly transferable, this suggests that the optimal pH for 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one is likely to be in the mildly acidic to neutral range.

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature. This relationship is described by the Arrhenius equation, where a 10°C increase can potentially double the degradation rate[7][8]. Therefore, storing stock solutions at reduced temperatures (e.g., 4°C or -20°C) is crucial for minimizing degradation.

Q4: Can the choice of buffer affect stability?

Answer: Yes. Buffer components can act as catalysts in a process known as general acid-base catalysis. For example, studies on spironolactone showed that phosphate and citrate buffer species accelerated its decomposition compared to solutions with no buffer[5]. When preparing solutions, it is advisable to use the lowest buffer concentration necessary for pH control and to confirm that the chosen buffer species does not independently promote degradation.

Q5: What are the best practices for preparing and storing aqueous stock solutions?

Answer:

  • Prepare Fresh: The most reliable approach is to prepare solutions fresh for each experiment.

  • Solvent Choice: For initial solubilization, use a minimal amount of an organic solvent like DMSO before diluting with the aqueous buffer. Ensure the final organic solvent concentration is compatible with your experimental system.

  • pH Control: If preparing a stock for short-term storage, use a buffer system to maintain a pH in the anticipated optimal range of 4.5 to 7.0.

  • Storage Temperature: Store solutions at 4°C for short-term use (1-2 days) and at -20°C or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.

  • Protection from Light: While the molecule does not have strong chromophores that suggest high photosensitivity, storing solutions in amber vials or protecting them from light is a standard precautionary measure.

Section 2: Troubleshooting Guide

Unexpected or inconsistent experimental results can often be traced back to compound instability. This section provides a logical framework for troubleshooting such issues.

G Start Inconsistent / Poor Experimental Results Check1 Is the aqueous solution prepared fresh daily? Start->Check1 Action1 Prepare solutions fresh before each experiment. Re-run experiment. Check1->Action1 No Check2 Verify pH of the final assay/stock solution. Check1->Check2 Yes Check4 Analyze aged solution vs. fresh solution via HPLC-MS. Action1->Check4 Check3 Was the solution exposed to high temperatures (>37°C) for extended periods? Check2->Check3 pH is optimal Action2 Adjust pH to 4.5-7.0. Use a non-reactive buffer (e.g., low conc. citrate). Check2->Action2 pH is outside 4.5-7.0 range Action3 Maintain solutions at 4°C or on ice during experiments. Store long-term at -20°C. Check3->Action3 Yes Check3->Check4 No Action2->Check4 Action3->Check4 Result1 Degradation peaks observed. Check4->Result1 Result2 No degradation observed. Check4->Result2 Conclusion1 Instability is confirmed. Optimize storage/handling conditions using stability study protocol. Result1->Conclusion1 Conclusion2 Compound is stable under these conditions. Troubleshoot other experimental parameters (e.g., assay protocol, cell health). Result2->Conclusion2

Caption: Troubleshooting workflow for stability issues.

Troubleshooting Table

Problem Potential Cause Recommended Solution
Loss of biological activity over the course of a multi-day experiment.Compound Degradation: The compound is degrading in the cell culture media or buffer at 37°C.1. Run a stability test by incubating the compound in the exact experimental media for the duration of the experiment and analyze by HPLC. 2. If unstable, consider replenishing the compound at set intervals.
Decreasing concentration in stock solution over time.Hydrolysis: The lactam ring is hydrolyzing due to suboptimal pH or temperature.1. Verify the pH of the stock solution. 2. Prepare new stock solutions in a buffer between pH 4.5 and 7.0. 3. Aliquot and store at -80°C to prevent freeze-thaw cycles.
Appearance of unknown peaks in HPLC chromatogram.Degradation Product Formation: New chemical entities are being formed.1. Perform a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradation products via HPLC-MS. 2. This helps in confirming the identity of peaks in aged samples.
Poor reproducibility between experimental batches.Inconsistent Solution Preparation: Variations in pH, solvent, or storage time between batches.1. Standardize the solution preparation procedure with a strict SOP. 2. Always use freshly prepared solutions or solutions from the same validated stock aliquot for a set of comparative experiments.

Section 3: Key Experimental Protocols

To empirically determine the stability of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one, a forced degradation study is the industry-standard approach.

Protocol 1: Forced Degradation (Stress Testing) Protocol

Objective: To identify the degradation pathways and primary instability factors for 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one.

Materials:

  • 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one

  • HPLC-grade water, acetonitrile, and methanol

  • Reagents: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), 3% Hydrogen Peroxide (H₂O₂)

  • Buffers: pH 4.5 Citrate buffer, pH 7.0 Phosphate buffer, pH 9.0 Borate buffer

  • HPLC system with UV and/or Mass Spectrometry (MS) detector

Methodology:

  • Prepare Primary Stock: Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Set Up Stress Conditions: For each condition, dilute the primary stock into the stress solution to a final concentration of ~50 µg/mL. Prepare a control sample (t=0) by diluting the stock in the mobile phase.

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidative Stress: 3% H₂O₂

    • Thermal Stress: pH 7.0 buffer

    • Control: Diluent (e.g., 50:50 Acetonitrile:Water)

  • Incubation:

    • Incubate the Acid, Base, and Oxidative samples at room temperature.

    • Incubate the Thermal Stress sample in a water bath at 60°C.

    • Keep the Control sample at 4°C.

  • Time Points: Collect aliquots from each stress condition at specified time points (e.g., 2, 8, 24, 48 hours).

  • Sample Quenching:

    • Prior to analysis, neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively.

    • Dilute all samples to the same final concentration with the mobile phase.

  • Analysis: Analyze all samples, including the t=0 control, using a stability-indicating HPLC-UV/MS method (see Protocol 2).

  • Data Interpretation: Compare the chromatograms of stressed samples to the control. Calculate the percentage of the parent compound remaining. Use MS data to identify the mass of any major degradation products.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To separate the parent compound from potential degradation products and accurately quantify its concentration.

Parameter Recommendation Rationale
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in positive-mode ESI-MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 5% to 95% B over 10 minutesA standard screening gradient to ensure elution of the parent and any degradants.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reproducibility.
UV Detector 210 nm or Diode Array Detector (DAD)The compound lacks a strong chromophore, requiring low wavelength detection. A DAD is useful for checking peak purity.
MS Detector Electrospray Ionization (ESI), Positive ModeThe three nitrogen atoms are readily protonated, making positive mode ESI highly sensitive for this compound.

Section 4: Predicted Stability Profile

Based on chemical first principles, the following table summarizes the expected stability of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one. This is a predictive guide; empirical testing using the protocols above is required for confirmation.

Condition Expected Stability Primary Rationale & Justification
Acidic (pH < 4) Low to ModerateAcid-catalyzed hydrolysis of the C4-lactam is expected. The rate will increase as pH decreases.
Neutral (pH 6-8) HighThis range is typically the most stable for amide/lactam bonds, minimizing both acid and base catalysis[4].
Basic (pH > 8) Very LowBase-catalyzed hydrolysis of amides is generally a rapid process, leading to significant degradation.
Elevated Temp. (>40°C) LowDegradation kinetics are accelerated at higher temperatures, as per the Arrhenius principle[7].
Oxidative (H₂O₂) Moderate to HighWhile the tertiary amines could be susceptible to oxidation, the core heterocyclic structure is not inherently prone to it.
Photolytic (UV/Vis Light) HighThe molecule lacks extended conjugated systems or chromophores that typically absorb light and lead to photodegradation.

References

  • Campo, G., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry.
  • Morciano, G., et al. (2021). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. MDPI.
  • Preti, D., et al. (2021). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Morciano, G., et al. (2021). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. PMC - NIH.
  • Pramar, Y.V., et al. (1992). Preformulation studies of spironolactone: effect of pH, two buffer species, ionic strength, and temperature on stability. PubMed.
  • Salgado, A.C., et al. (2005). Stability of spironolactone in an extemporaneously prepared aqueous suspension: The importance of microbiological quality of compounded paediatric formulations. ResearchGate.
  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Scribd.
  • Panzade, P., & Shendarkar, G. (2021). Thermal Stability of Amorphous Solid Dispersions. Pharma Excipients.
  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
  • Zhang, Q., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI.

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Technical Support Center: 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one In Vivo Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo efficacy of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one and its analogs. As a novel small molecule, unexpected outcomes are a part of the discovery process. This guide provides a structured approach to troubleshooting, grounded in established principles of pharmacology and drug development.

Introduction to 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one belongs to a class of spirocyclic compounds, which are of increasing interest in drug discovery due to their three-dimensional structure that can lead to improved pharmacological properties.[1][2] Derivatives of the 1,3,8-triazaspiro[4.5]decan-4-one scaffold have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death. This mechanism suggests potential therapeutic applications in conditions such as ischemia-reperfusion injury, neurodegenerative diseases, and certain cancers. However, translating promising in vitro activity to in vivo efficacy presents numerous challenges.

FAQs: Quick Guide to Common Issues

Q1: My compound shows excellent in vitro activity but no efficacy in vivo. What are the most common reasons for this discrepancy?

A1: This is a frequent challenge in drug development. The primary reasons often fall into three categories:

  • Poor Pharmacokinetics (PK): The compound may not be reaching the target tissue in sufficient concentrations or for a long enough duration. This could be due to poor absorption, rapid metabolism, or rapid excretion.

  • Suboptimal Formulation: The compound may not be soluble or stable in the vehicle used for in vivo administration, leading to poor bioavailability.

  • Compound Quality Issues: Impurities or degradation of the compound can lead to inaccurate dosing and unexpected toxicity.

Q2: How do I know if my formulation is appropriate for in vivo studies?

A2: A good formulation should result in a stable, homogenous solution or suspension that allows for consistent and reproducible administration. Key indicators of a poor formulation include precipitation of the compound, phase separation, or difficulty in administration (e.g., high viscosity). It is crucial to assess the solubility and stability of your compound in the chosen vehicle before initiating animal studies.

Q3: Could there be an issue with the animal model I am using?

A3: Yes, the choice of animal model is critical. The disease model should accurately reflect the human condition you are trying to treat. Additionally, there can be species-specific differences in drug metabolism and target biology that can affect the compound's efficacy.

Q4: Is it possible that my compound is toxic at the doses I am administering?

A4: Absolutely. Lack of efficacy can sometimes be masked by underlying toxicity. Observe the animals closely for any signs of adverse effects, such as weight loss, changes in behavior, or signs of distress. A preliminary dose-range finding study is always recommended to establish a maximum tolerated dose (MTD).

Troubleshooting Guide: A Deep Dive into Low In Vivo Efficacy

This section provides a systematic approach to identifying and resolving the root causes of low in vivo efficacy.

Compound Quality and Integrity

The purity and stability of your test compound are the foundation of any reliable in vivo study. Even small amounts of highly potent impurities can lead to misleading results.[3]

Troubleshooting Steps:

  • Verify Compound Identity and Purity:

    • Action: Re-analyze your compound batch using techniques like NMR, LC-MS, and elemental analysis to confirm its identity and purity.

    • Rationale: Synthesis byproducts or degradation products can have their own biological activities or toxicities, confounding your results. For in vivo studies, a purity of >98% is generally recommended.[4]

  • Assess Compound Stability:

    • Action: Evaluate the stability of your compound in the solid state and in your chosen formulation vehicle under storage and experimental conditions.

    • Rationale: Degradation of the compound will lead to an inaccurate administered dose and the introduction of potentially confounding degradation products.

Formulation and Drug Delivery

For a systemically administered drug to be effective, it must first be absorbed into the bloodstream. The formulation plays a pivotal role in this process, especially for compounds with poor water solubility.[5][6][7]

Troubleshooting Steps:

  • Evaluate Solubility:

    • Action: Determine the solubility of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one in various pharmaceutically acceptable vehicles.

    • Rationale: If the compound is not fully dissolved or properly suspended in the vehicle, it will not be bioavailable upon administration.

  • Optimize Formulation:

    • Action: If solubility is low, consider alternative formulation strategies.

    • Rationale: The goal is to enhance the solubility and dissolution rate of the compound to improve its absorption.

Table 1: Common Formulation Strategies for Poorly Soluble Compounds

Formulation StrategyDescriptionKey Considerations
Co-solvents A mixture of a primary solvent (e.g., water or saline) with a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400).Potential for toxicity of the co-solvent at high concentrations.
Surfactants Use of surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the drug.Can cause hypersensitivity reactions or alter the distribution of the drug.
Cyclodextrins Complexation with cyclodextrins to form inclusion complexes with improved water solubility.Can alter the PK profile and may have its own pharmacological effects.
Lipid-based Formulations Dissolving the compound in oils or lipids, often as a self-emulsifying drug delivery system (SEDDS).[5]Can enhance lymphatic absorption and bypass first-pass metabolism.
Nanosuspensions Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.Requires specialized equipment and careful control of particle size.

Experimental Protocol: Basic Formulation Screening

  • Objective: To identify a suitable vehicle for in vivo administration.

  • Materials: 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one, a selection of vehicles (e.g., saline, 5% dextrose in water, PBS, 10% DMSO in saline, 5% Tween 80 in saline, 20% Captisol® in water).

  • Procedure: a. Prepare saturated solutions of the compound in each vehicle. b. Equilibrate the solutions for 24 hours at room temperature with agitation. c. Centrifuge the samples to pellet any undissolved compound. d. Analyze the supernatant for drug concentration using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: The vehicle that provides the highest solubility and maintains the compound in a stable solution is a good candidate for further development.

Pharmacokinetics (PK) and Drug Exposure

Low efficacy is often a direct result of insufficient drug exposure at the target site. A preliminary pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.[8]

Troubleshooting Workflow: Investigating Poor PK

Caption: Troubleshooting workflow for poor in vivo efficacy due to pharmacokinetic issues.

Troubleshooting Steps:

  • Determine Bioavailability:

    • Action: Conduct a pilot PK study with both intravenous (IV) and oral (or other intended route) administration.

    • Rationale: Comparing the area under the curve (AUC) of the plasma concentration-time profile for IV and oral administration will determine the oral bioavailability. Low bioavailability (<10%) suggests a problem with absorption or extensive first-pass metabolism.

  • Assess Drug Metabolism:

    • Action: If clearance is rapid, perform in vitro metabolism studies using liver microsomes or hepatocytes.[9]

    • Rationale: Identifying the major metabolic pathways can inform chemical modifications to block metabolism and improve the compound's half-life.[10][11]

  • Analyze Tissue Distribution:

    • Action: In a terminal PK study, collect tissues of interest (e.g., heart, brain) and analyze for drug concentration.

    • Rationale: This will confirm if the drug is reaching the target organ. Poor tissue penetration can be a reason for a lack of efficacy despite adequate plasma levels.

Table 2: Key Pharmacokinetic Parameters to Evaluate

ParameterDefinitionImplication of "Poor" Value
Bioavailability (F%) The fraction of the administered dose that reaches systemic circulation.Low F% indicates poor absorption or high first-pass metabolism.
Clearance (CL) The volume of plasma cleared of the drug per unit time.High CL leads to a short half-life and may require frequent dosing.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.A very high Vd may indicate extensive tissue binding, which could limit the free drug available to interact with the target.
Half-life (t1/2) The time required for the drug concentration in the plasma to decrease by half.A short t1/2 may necessitate a different dosing regimen (e.g., continuous infusion).
Target Engagement and Pharmacodynamics (PD)

Even with good PK, a compound may not be effective if it doesn't engage its target in vivo or if the downstream pharmacological effect is not achieved.

Troubleshooting Steps:

  • Confirm Target Engagement:

    • Action: Develop a biomarker assay to measure target engagement in vivo. For an mPTP inhibitor, this could involve measuring mitochondrial swelling in response to a calcium challenge in isolated mitochondria from treated animals.

    • Rationale: This provides direct evidence that the drug is interacting with its intended target in the living animal.

  • Evaluate Pharmacodynamic Response:

    • Action: Measure a downstream biomarker of the desired pharmacological effect. For a cardioprotective agent, this could be the measurement of infarct size following ischemia-reperfusion injury in treated versus untreated animals.[12]

    • Rationale: This links target engagement to a measurable biological response, confirming the compound's mechanism of action in vivo.

  • Consider Off-Target Effects:

    • Action: Be aware of potential off-target effects, especially for mitochondria-targeted drugs, which can impact cellular respiration and other mitochondrial functions.[13][14]

    • Rationale: Off-target effects can lead to toxicity that masks the intended therapeutic effect or can produce confounding biological activities.

Experimental Protocol: Ex Vivo Assessment of Target Engagement (Mitochondrial Swelling Assay)

  • Objective: To determine if in vivo administration of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one inhibits mPTP opening in mitochondria isolated from a target tissue (e.g., heart).

  • Procedure: a. Treat animals with the compound or vehicle. b. At a time point corresponding to the expected Cmax, euthanize the animals and isolate mitochondria from the heart. c. Induce mPTP opening by adding a high concentration of Ca2+. d. Monitor mitochondrial swelling by measuring the decrease in absorbance at 540 nm.

  • Analysis: A slower rate of absorbance decrease in mitochondria from treated animals compared to vehicle-treated animals indicates target engagement.

Experimental Design and Animal Model

The design of your in vivo study can significantly impact the outcome.

Troubleshooting Steps:

  • Review Dose and Dosing Regimen:

    • Action: Based on your PK data, is the dose high enough to achieve a therapeutic concentration at the target site? Is the dosing frequent enough to maintain this concentration?

    • Rationale: Sub-therapeutic dosing is a common cause of apparent lack of efficacy.

  • Evaluate the Animal Model:

    • Action: Is the chosen animal model appropriate for the disease being studied? Are there known species differences in the target or in drug metabolism that could affect the outcome?

    • Rationale: An inappropriate animal model can lead to false-negative results.

  • Consider the Timing of a Cardioprotective Agent:

    • Action: For an agent intended to protect against ischemia-reperfusion injury, the timing of administration is critical. Is the drug being given before, during, or after the ischemic event?

    • Rationale: The therapeutic window for cardioprotective agents can be narrow.

Logical Flow for Troubleshooting In Vivo Efficacy

G cluster_start Problem cluster_compound Compound Integrity cluster_formulation Drug Delivery cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics cluster_model Experimental Design cluster_solution Resolution start Low In Vivo Efficacy compound_purity Verify Purity & Identity start->compound_purity compound_stability Check Stability compound_purity->compound_stability formulation Assess Formulation (Solubility, Stability) compound_stability->formulation pk_study Conduct PK Study (Bioavailability, Clearance) formulation->pk_study tissue_distribution Measure Tissue Exposure pk_study->tissue_distribution target_engagement Confirm Target Engagement tissue_distribution->target_engagement pd_biomarker Measure PD Biomarker target_engagement->pd_biomarker animal_model Re-evaluate Animal Model pd_biomarker->animal_model dosing Optimize Dosing Regimen animal_model->dosing solution Efficacy Observed dosing->solution

Caption: A systematic approach to troubleshooting low in vivo efficacy.

References

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Preventing degradation of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one during experiments

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one. Its purpose is to provide a comprehensive resource for understanding and preventing the degradation of this compound during experimental procedures. By anticipating potential stability issues, you can ensure the integrity of your results and the reliability of your research.

Introduction to the Stability of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one is a unique molecule featuring a spirocyclic core, which imparts a rigid three-dimensional structure. This distinct architecture can influence the compound's physicochemical properties, including its stability.[1] The molecule's structure contains several functional groups that are susceptible to degradation under common experimental conditions: a lactam (a cyclic amide), a tertiary amine, and a secondary amine integrated into a piperidine ring. Understanding the reactivity of these functional groups is paramount to preventing unwanted degradation.

Core Concepts: Potential Degradation Pathways

The degradation of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one can be predicted by examining the vulnerabilities of its primary functional groups. The two most probable degradation pathways are hydrolysis of the lactam ring and oxidation of the amine functionalities.

Hydrolytic Degradation of the Lactam Ring

Lactams, being cyclic amides, are susceptible to hydrolysis, which results in the cleavage of the amide bond to form an amino acid. This reaction can be catalyzed by both acids and bases.[2]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the lactam is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon and leading to the opening of the lactam ring.[3][4]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the lactam. This is typically the rate-determining step and leads to the formation of a tetrahedral intermediate that subsequently collapses to break the amide bond.[5]

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_start Lactam A_protonated Protonated Lactam A_start->A_protonated + H+ A_intermediate Tetrahedral Intermediate A_protonated->A_intermediate + H2O A_product Ring-Opened Product A_intermediate->A_product - H+ B_start Lactam B_intermediate Tetrahedral Intermediate B_start->B_intermediate + OH- B_product Ring-Opened Product B_intermediate->B_product + H2O - OH-

Lactam Hydrolysis Pathways
Oxidative Degradation of Amine Groups

The tertiary and secondary amine functionalities within the 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one structure are prone to oxidation.[6]

  • Tertiary Amine Oxidation: The tertiary amine at the 1-position can be oxidized by common laboratory oxidants (e.g., hydrogen peroxide) to form an N-oxide.[6] This transformation can significantly alter the molecule's polarity and biological activity.

  • Secondary Amine Oxidation: The secondary amine within the piperidine ring can also undergo oxidation, potentially leading to a variety of products, including hydroxylamines or further oxidation products.[7]

cluster_tertiary Tertiary Amine Oxidation cluster_secondary Secondary Amine Oxidation T_start Tertiary Amine T_product N-oxide T_start->T_product + [O] S_start Secondary Amine S_product Hydroxylamine / Other Products S_start->S_product + [O]

Amine Oxidation Pathways

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Q1: I'm observing a new, more polar peak in my HPLC analysis after leaving my sample in an acidic buffer. What could it be?

A1: The appearance of a new, more polar peak, especially in acidic conditions, strongly suggests hydrolytic degradation of the lactam ring. The resulting ring-opened product will have a free carboxylic acid and a free amine, making it significantly more polar than the parent compound.

  • Causality: The acidic buffer provides the catalytic protons necessary for lactam hydrolysis. The rate of this degradation is often accelerated by elevated temperatures.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use LC-MS to determine the mass of the new peak. The mass should correspond to the parent compound plus the mass of one water molecule (M+18).

    • pH Control: Neutralize your sample as soon as your experiment is complete. If your protocol allows, work at a neutral or near-neutral pH.

    • Temperature Management: Keep your samples cool. If heating is required, minimize the duration and temperature. Store samples in a refrigerator or freezer.

Q2: My compound seems to be losing potency over time, and I see a slight decrease in the main peak area in my chromatogram, but no major new peaks. What might be happening?

A2: This scenario could be indicative of oxidation of one of the amine groups, particularly the tertiary amine to form an N-oxide. N-oxides can sometimes have similar retention times to the parent compound, leading to peak broadening or shouldering rather than a distinct new peak.

  • Causality: Exposure to atmospheric oxygen, peroxides in solvents (like older ethers), or other oxidizing agents can lead to the formation of N-oxides. This process can be slow at room temperature.

  • Troubleshooting Steps:

    • Solvent Purity: Use freshly opened, high-purity solvents. Be particularly cautious with solvents like THF or diethyl ether that can form peroxides over time.

    • Inert Atmosphere: If your compound is particularly sensitive, consider working under an inert atmosphere (e.g., nitrogen or argon), especially for long-term experiments.

    • Antioxidants: For long-term storage of solutions, consider adding a small amount of an antioxidant, if it does not interfere with your downstream applications.

Q3: Can the spirocyclic nature of the molecule affect its stability?

A3: Yes, the spirocyclic core introduces conformational rigidity and steric hindrance that can influence the reactivity of the functional groups.[8] The fixed spatial arrangement of the rings may either shield a functional group from attack or, conversely, introduce ring strain that could make a bond more susceptible to cleavage. For instance, the spiro-fusion can impact the planarity of the lactam's amide bond, potentially altering its susceptibility to hydrolysis compared to a non-spirocyclic analogue.[9]

Q4: What are the ideal storage conditions for 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one?

A4: Based on the potential for hydrolysis and oxidation, the following storage conditions are recommended:

  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dark, and dry place. A desiccator is recommended to minimize exposure to moisture. Long-term storage should be at -20°C.

  • In Solution: If you must store the compound in solution, use a high-purity, aprotic solvent if possible. For aqueous solutions, use a buffer at a neutral pH (around 7.0-7.4). Prepare solutions fresh and use them as quickly as possible. For longer-term storage in solution, store at -20°C or -80°C and consider de-gassing the solvent to remove dissolved oxygen.

Experimental Protocols

To proactively assess the stability of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one and develop a stability-indicating analytical method, a forced degradation study is recommended. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[2][3][10][11][12]

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for subjecting the compound to various stressors as recommended by ICH guidelines.[13]

cluster_stress Stress Conditions start Prepare Stock Solution of Compound (e.g., 1 mg/mL in Acetonitrile:Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C, solid & solution) start->thermal photo Photolytic (ICH Q1B light exposure) start->photo analysis Analyze Samples by HPLC-UV/MS (at t=0, 2, 4, 8, 24 h) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Forced Degradation Workflow

Materials:

  • 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC vials

  • Temperature-controlled oven/water bath

  • Photostability chamber compliant with ICH Q1B guidelines[14]

Procedure:

  • Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • For each stress condition, add an aliquot of the stock solution to an HPLC vial and add the stressor as described in the table below.

  • Incubate the samples under the specified conditions.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.

  • Analyze all samples by a stability-indicating HPLC method.

Stress ConditionTypical ParametersTarget Degradation
Acid Hydrolysis 0.1 M HCl at 60°C5-20%
Base Hydrolysis 0.1 M NaOH at 60°C5-20%
Oxidation 3% H₂O₂ at room temperature5-20%
Thermal 80°C (in solid state and in solution)5-20%
Photolytic ICH Q1B specified light exposure5-20%
Protocol 2: Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is crucial for separating the parent compound from any potential degradation products. A reverse-phase method with a gradient elution is a good starting point for this polar, nitrogen-containing compound.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD) or UV detector and a mass spectrometer (MS).

  • Column: Waters XBridge C18, 2.5 µm, 4.6 x 75 mm, or equivalent reverse-phase column suitable for polar compounds.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm and MS scan

Rationale for Method Parameters:

  • A C18 column provides good hydrophobic retention for a broad range of compounds. The XBridge column is chosen for its stability across a wide pH range.

  • A gradient elution is necessary to separate the polar parent compound from potentially less polar degradation products and to elute any strongly retained impurities.[15]

  • Formic acid is a mobile phase modifier that improves peak shape for amine-containing compounds and is compatible with mass spectrometry.

  • Detection at a low UV wavelength (210 nm) is chosen to ensure the detection of any degradation products that may lack a strong chromophore.

References

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Spiro-Lactams as Novel Antimicrobial Agents. (n.d.). PubMed. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Broughton. [Link]

  • Acid and base-catalyzed hydrolysis of amides | Organic chemistry | Khan Academy. (2014, March 13). YouTube. [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams. (2025, November 3). ResearchGate. [Link]

  • Hydrolysis Reactions. (2025, March 18). Chemistry LibreTexts. [Link]

  • HPLC Separation of Polar Drugs with MS-compatible Method. (n.d.). SIELC Technologies. [Link]

  • Oxidation of Amines by Flavoproteins. (n.d.). National Institutes of Health. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate. [Link]

  • Q1A(R2) Guideline. (n.d.). ICH. [Link]

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  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). National Institutes of Health. [Link]

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  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (n.d.). ACS Publications. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]

  • Oxygen-Rich Carbon Quantum Dots as Catalysts for Selective Oxidation of Amines and Alcohols. (n.d.). ResearchGate. [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024, August 1). ACS Publications. [Link]

  • Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. (2007, February 7). PubMed. [Link]

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  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025, April 15). RSC Publishing. [Link]

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  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]

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  • Production of an amine oxide by oxidation of a tertiary amine. (n.d.).
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Validation & Comparative

Validating 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one Binding to the Delta-Opioid Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the binding and functional activity of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one at the delta-opioid receptor (DOR). We will delve into the scientific rationale behind experimental choices, present detailed protocols for key assays, and compare the potential pharmacological profile of this compound with established DOR modulators. While direct experimental data for 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one is not extensively available in public literature, this guide will utilize data from closely related analogs to provide a robust methodological comparison.

The 1,3,8-triazaspiro[4.5]decane scaffold has emerged as a versatile chemotype in medicinal chemistry. While early reports suggested that 1,3,8-triazaspiro[4.5]decan-4-one derivatives possess weak affinity for the delta-opioid receptor, more recent studies have identified analogs, specifically within the 1,3,8-triazaspiro[4.5]decane-2,4-dione series, as a novel class of potent and selective DOR agonists[1][2][3]. This underscores the potential of this scaffold for yielding clinically relevant DOR modulators, which are sought after for the treatment of pain, depression, and other neurological disorders[2][4][5].

This guide will equip researchers with the necessary tools to rigorously assess the DOR-binding properties of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one and similar compounds.

Section 1: Foundational Principles of DOR Validation

The delta-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer and subsequent inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Validating a novel compound's interaction with DOR therefore involves a multi-pronged approach:

  • Assessing Binding Affinity: Does the compound bind to the receptor, and with what affinity? This is typically determined using competitive radioligand binding assays.

  • Evaluating Functional Activity: Does the compound activate the receptor (agonist), block the receptor (antagonist), or have no effect? This is assessed through functional assays that measure downstream signaling events, such as GTPγS binding and cAMP accumulation.

  • Determining Selectivity: Does the compound bind preferentially to DOR over other opioid receptor subtypes (μ and κ)? This is crucial for minimizing off-target effects.

Section 2: Experimental Validation Workflow

A systematic approach is essential for the robust characterization of a novel ligand. The following workflow outlines the key experimental stages:

Experimental Workflow A Compound Synthesis & Purification B Primary Screening: Radioligand Binding Assay A->B Test Compound C Functional Characterization: GTPγS Binding Assay B->C Confirmed Binder E Selectivity Profiling: Binding to μOR & κOR B->E Assess Specificity D Downstream Signaling: cAMP Inhibition Assay C->D Functionally Active F Data Analysis & Interpretation D->F E->F

Caption: A logical workflow for validating a novel compound's interaction with the delta-opioid receptor.

Section 3: In Vitro Binding Characterization: Radioligand Binding Assay

The radioligand binding assay is the gold standard for determining the affinity of a ligand for its receptor. This assay measures the ability of an unlabeled test compound (1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one) to compete with a radiolabeled ligand for binding to the receptor.

Principle of the Assay

A fixed concentration of a high-affinity, subtype-selective radioligand (e.g., [³H]-naltrindole for DOR) is incubated with a source of the receptor (e.g., cell membranes from a cell line overexpressing DOR). The addition of increasing concentrations of the unlabeled test compound will displace the radioligand, leading to a decrease in radioactivity bound to the membranes. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which can then be used to calculate the binding affinity (Ki).

Step-by-Step Protocol
  • Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing the human delta-opioid receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand (e.g., [³H]-naltrindole at a concentration close to its Kd).

    • Add increasing concentrations of the test compound (1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one) or a known competitor (e.g., unlabeled naltrindole for determining non-specific binding, or SNC80 as a reference agonist).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Binding Affinity Data (Illustrative)
CompoundReceptorRadioligandKi (nM)
1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one DOR[³H]-NaltrindoleHypothetical: 50
SNC80 (Reference Agonist)DOR[³H]-Naltrindole9.4
Naltrindole (Reference Antagonist)DOR[³H]-Naltrindole0.056[6]

Note: The Ki value for 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one is hypothetical and for illustrative purposes only.

Section 4: Functional Characterization: GTPγS Binding Assay

The GTPγS binding assay is a functional assay that measures the first step in G-protein activation following receptor stimulation. It provides a direct measure of a compound's ability to induce the G-protein cycle.

Principle of the Assay

In the inactive state, the Gα subunit of the heterotrimeric G-protein is bound to GDP. Upon agonist-induced receptor activation, GDP is exchanged for GTP. The GTPγS binding assay utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of incorporated [³⁵S]GTPγS is proportional to the extent of receptor activation.

Caption: Principle of the GTPγS binding assay for measuring DOR activation.

Step-by-Step Protocol
  • Membrane Preparation:

    • Prepare cell membranes from DOR-expressing cells as described in the radioligand binding assay protocol.

  • Assay Setup:

    • In a 96-well plate, add assay buffer containing GDP, the cell membrane preparation, and [³⁵S]GTPγS.

    • Add increasing concentrations of the test compound or a reference agonist (SNC80).

    • To determine non-specific binding, include a set of wells with a high concentration of unlabeled GTPγS.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Comparative Functional Data (Illustrative)
CompoundReceptorEC50 (nM)Emax (% of SNC80)
1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one DORHypothetical: 150Hypothetical: 85%
SNC80 (Reference Agonist)DOR52.8[7]100%
Naltrindole (Reference Antagonist)DORNo stimulation0%

Note: The EC50 and Emax values for 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one are hypothetical and for illustrative purposes only.

Section 5: Downstream Signaling: cAMP Inhibition Assay

This assay measures the functional consequence of Gi/o-protein activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

Principle of the Assay

Cells expressing DOR are first treated with a stimulator of adenylyl cyclase, such as forskolin, to elevate intracellular cAMP levels. The addition of a DOR agonist will activate the Gi/o pathway, inhibit adenylyl cyclase, and thus reduce the forskolin-stimulated cAMP accumulation. The magnitude of this reduction is a measure of the agonist's efficacy.

Step-by-Step Protocol
  • Cell Culture and Plating:

    • Culture DOR-expressing cells (e.g., HEK293 or CHO) in a 96-well plate.

  • Assay Procedure:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the test compound or a reference agonist (SNC80).

    • Stimulate the cells with forskolin.

    • Incubate for a defined period (e.g., 15-30 minutes).

    • Lyse the cells to release the intracellular cAMP.

  • cAMP Detection:

    • Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a BRET-based biosensor[8].

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Section 6: Conclusion and Future Directions

The validation of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one binding to the delta-opioid receptor requires a systematic and multi-faceted approach. The experimental protocols outlined in this guide provide a robust framework for determining its binding affinity, functional potency, and efficacy. While the specific pharmacological profile of this compound remains to be elucidated, the promising activity of related 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives at the DOR suggests that this chemical scaffold warrants further investigation.

Future studies should also include selectivity profiling against the μ- and κ-opioid receptors to determine the compound's therapeutic window. Furthermore, in vivo studies will be necessary to assess its pharmacokinetic properties and potential therapeutic effects in relevant animal models of pain and affective disorders.

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A Comparative Analysis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives and Other Delta-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Delta-Opioid Receptor as a Therapeutic Target

The delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR), is a key target in the central and peripheral nervous systems for the development of novel analgesics and therapeutics for mood disorders.[1][2] Unlike mu-opioid receptor (MOR) agonists, such as morphine, which are the cornerstone of pain management but carry a high risk of respiratory depression, tolerance, and addiction, DOR agonists have shown promise for treating pain and depression with a potentially wider therapeutic window.[1][2]

However, the clinical development of DOR agonists has been challenging.[1][3] Many promising candidates have failed in clinical trials, and some, particularly those belonging to the well-studied SNC80 chemotype, have been associated with adverse effects like seizures and tachyphylaxis.[1][4] These undesirable effects are thought to be linked to the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, as well as G-protein-independent signaling.[5] This has spurred a search for novel DOR agonists with different chemical scaffolds and improved pharmacological profiles, particularly those that exhibit "biased agonism" – preferentially activating the therapeutic G-protein signaling pathway over the β-arrestin pathway.[4][5]

This guide provides a detailed comparison of a novel class of DOR agonists, the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, with the classical non-peptide DOR agonist, SNC80. We will delve into their respective efficacies, signaling profiles, and the experimental methodologies used to characterize them.

A Novel Chemotype: 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

Recently, a novel chemotype of DOR-selective agonists, the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, was identified through a high-throughput screening of a GPCR-focused chemical library.[1][4][6] This discovery is significant as it offers a departure from the SNC80 scaffold that has dominated DOR drug development.[1][5] The lead compound from this new class has demonstrated promising characteristics, including high selectivity for DOR over other opioid receptors and a tendency towards G-protein signaling bias.[1][4] This suggests that this novel scaffold could lead to the development of clinical candidates with an improved safety profile.[1][4]

The Standard Agonist: SNC80

SNC80 is a potent and selective non-peptide DOR agonist that has been widely used as a research tool to probe the function of DORs.[7][8] Its discovery was a significant step forward in the field, providing a selective pharmacological tool to study this receptor.[8] However, the proconvulsant effects observed with SNC80 and related compounds have been a major hurdle.[1] These effects are now largely attributed to its strong recruitment of β-arrestin.[5] As such, SNC80 serves as a critical benchmark for comparing the signaling bias of new DOR agonists.

Comparative Efficacy and Signaling Profiles

The following table summarizes the in vitro pharmacological data for a representative compound of the novel 1,3,8-triazaspiro[4.5]decane-2,4-dione class and the standard agonist SNC80. The data highlights the differences in their signaling profiles, particularly in β-arrestin recruitment.

CompoundTarget ReceptorBinding Affinity (Ki)G-Protein Activation (cAMP Inhibition IC50)β-Arrestin 2 Recruitment (EC50)Efficacy (β-arrestin 2 vs. G-protein)
1,3,8-Triazaspiro[4.5] decane-2,4-dione Derivative (Compound 1) DORMicromolar rangeMicromolar range70% efficacy at 10 µMSlightly G-protein biased
SNC80 DOR1.78 nM[7]2.73 nM[7]Potent and efficaciousHigh β-arrestin recruitment

Note: Direct comparative Ki and EC50 values for the novel compound are not fully detailed in the provided search results, but its micromolar affinity and potency, along with its 70% β-arrestin efficacy at a high concentration, are noted.[4] SNC80 is a potent recruiter of β-arrestin.[5]

Signaling Pathways and Experimental Workflows

DOR Signaling Pathways

Activation of the Delta-Opioid Receptor can lead to two main intracellular signaling cascades. The canonical pathway involves the coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. This pathway is believed to be responsible for the desired analgesic and antidepressant effects. Alternatively, agonist binding can promote the phosphorylation of the receptor, leading to the recruitment of β-arrestin proteins. β-arrestin recruitment can lead to receptor desensitization and internalization, and also initiate distinct signaling cascades that may contribute to the adverse effects associated with some DOR agonists.

DOR_Signaling DOR DOR G_Protein Gi/o Protein DOR->G_Protein Activates GRK GRK DOR->GRK Agonist DOR Agonist Agonist->DOR AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Therapeutic_Effects Therapeutic Effects (Analgesia, Antidepression) cAMP->Therapeutic_Effects P_DOR P-DOR GRK->P_DOR Phosphorylates B_Arrestin β-Arrestin P_DOR->B_Arrestin Recruits Adverse_Effects Adverse Effects (Seizures, Tolerance) B_Arrestin->Adverse_Effects

Caption: Delta-Opioid Receptor (DOR) signaling pathways.

Experimental Workflow for Agonist Characterization

The characterization of a novel DOR agonist typically follows a multi-step process to determine its binding affinity, functional potency, and signaling bias.

Experimental_Workflow Start Novel Compound Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assays Functional Assays Binding_Assay->Functional_Assays cAMP_Assay cAMP Inhibition Assay (Determine G-protein IC50) Functional_Assays->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay (Determine EC50) Functional_Assays->Arrestin_Assay Bias_Analysis Signaling Bias Analysis (Compare G-protein vs. β-arrestin activity) cAMP_Assay->Bias_Analysis Arrestin_Assay->Bias_Analysis In_Vivo In Vivo Models (e.g., Pain, Seizure Liability) Bias_Analysis->In_Vivo

Caption: Experimental workflow for characterizing a novel DOR agonist.

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the delta-opioid receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing a high density of DOR are prepared from cultured cells (e.g., HEK293 or CHO cells).

  • Competitive Binding: A constant concentration of a radiolabeled DOR-selective ligand (e.g., [³H]DPDPE) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter, which traps the membranes.

  • Scintillation Counting: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Causality: This assay directly measures the ability of a compound to displace a known ligand from the receptor's binding site, providing a quantitative measure of its affinity.

cAMP Inhibition Functional Assay

Objective: To measure the functional potency (IC50) of the agonist in activating the G-protein signaling pathway.

Methodology:

  • Cell Culture: Cells expressing DOR and a cAMP-responsive reporter system (e.g., GloSensor) are cultured.

  • Adenylyl Cyclase Stimulation: The cells are treated with forskolin, a potent activator of adenylyl cyclase, to increase intracellular cAMP levels.

  • Agonist Treatment: The cells are co-incubated with varying concentrations of the test agonist. Agonist activation of the Gi/o-coupled DOR will inhibit adenylyl cyclase, leading to a decrease in cAMP production.

  • Signal Detection: The change in cAMP levels is measured, typically via a luminescence-based reporter assay.

  • Data Analysis: A dose-response curve is generated, and the IC50 value is calculated, representing the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production.

Causality: This assay provides a direct measure of the compound's ability to engage and activate the canonical G-protein signaling pathway downstream of the receptor.

β-Arrestin Recruitment Assay

Objective: To quantify the potency (EC50) and efficacy of the agonist in recruiting β-arrestin to the receptor.

Methodology:

  • Engineered Cell Line: A cell line is used that co-expresses the DOR and a β-arrestin fusion protein linked to a reporter enzyme or protein fragment (e.g., PathHunter assay).

  • Agonist Stimulation: The cells are stimulated with a range of concentrations of the test compound.

  • Recruitment and Signal Generation: Agonist-induced receptor activation and phosphorylation lead to the recruitment of the β-arrestin fusion protein to the receptor. This proximity of the fusion protein components generates a detectable signal (e.g., luminescence or fluorescence).

  • Signal Quantification: The signal is measured using a plate reader.

  • Data Analysis: A dose-response curve is plotted to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum possible effect).

Causality: This assay specifically measures the interaction between the activated receptor and β-arrestin, providing a quantitative assessment of the compound's ability to initiate this signaling pathway.

Conclusion

The discovery of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel class of DOR agonists represents a significant advancement in the field.[1][4][6] While further characterization is needed, the initial findings suggest that this chemotype may possess a more favorable signaling profile compared to the classical agonist SNC80, particularly with regard to a reduced propensity for β-arrestin recruitment.[4] This potential for G-protein bias could translate into a safer therapeutic window, mitigating the risk of seizure-like side effects that have hampered the clinical progression of previous DOR agonists.[1][5] The continued exploration of novel chemical scaffolds, such as the triazaspiro[4.5]decane-2,4-diones, is crucial for unlocking the full therapeutic potential of the delta-opioid receptor.

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A Paradigm Shift in Neuroprotection: 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one as a Novel Mitochondrial Modulator Against Amyloid-Targeting Therapies in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Amyloidopathy, A Renewed Focus on Mitochondrial Integrity in Alzheimer's Disease

For decades, the therapeutic landscape of Alzheimer's disease (AD) has been dominated by the amyloid cascade hypothesis, culminating in the development of monoclonal antibodies designed to clear amyloid-beta (Aβ) plaques. While representing a significant scientific achievement, the clinical efficacy of these agents has been met with modest outcomes, underscoring the urgent need for alternative therapeutic strategies that address the multifaceted nature of AD pathology.[1] Mitochondrial dysfunction has emerged as a critical, early event in the pathogenesis of AD, preceding the formation of plaques and tangles.[2] This dysfunction, characterized by impaired energy metabolism, increased oxidative stress, and altered calcium homeostasis, is significantly driven by the inappropriate opening of the mitochondrial permeability transition pore (mPTP).[2][3] This guide introduces 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one, a novel small molecule inhibitor of the mPTP, as a promising alternative to current amyloid-centric clinical candidates. We will objectively compare its proposed mechanism and potential preclinical performance against leading anti-amyloid antibodies, providing a data-driven perspective for researchers and drug development professionals.

The Scientific Imperative for a New Therapeutic Avenue

The modest clinical benefits of amyloid-targeting therapies highlight the complex and multifactorial nature of Alzheimer's disease. While reducing amyloid plaque burden is a valid therapeutic goal, a growing body of evidence suggests that downstream cellular pathologies, particularly mitochondrial dysfunction, play a pivotal role in neuronal death and cognitive decline. The persistent opening of the mPTP is a key event in this process, leading to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and the release of pro-apoptotic factors.[3] Therefore, a therapeutic agent that can directly inhibit mPTP opening offers a neuroprotective strategy that is upstream of many of the deleterious cellular events in AD.

Comparative Analysis: Mechanism of Action

A fundamental difference between 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one and current anti-amyloid therapies lies in their primary molecular targets and mechanisms of action.

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one: A Guardian of Mitochondrial Function

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one belongs to a class of compounds that have been shown to inhibit the opening of the mPTP by directly targeting the c subunit of the F1/FO-ATP synthase, a key component of the pore complex.[4][5][6] This interaction prevents the conformational changes that lead to pore formation, thereby preserving mitochondrial integrity and function even in the presence of pathological triggers like high intracellular calcium and oxidative stress.

MOA_Comparison cluster_A 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one cluster_B Anti-Amyloid Monoclonal Antibodies A 1-Methyl-1,3,8- triazaspiro[4.5]decan-4-one B F1/FO-ATP Synthase (c subunit) A->B C mPTP Inhibition B->C prevents conformational change D Mitochondrial Integrity C->D E Neuroprotection D->E F Lecanemab / Donanemab / Aducanumab G Amyloid-Beta Plaques F->G H Plaque Clearance G->H promotes microglial phagocytosis I Reduced Aβ Toxicity H->I J Potential Slowing of Cognitive Decline I->J CRC_Workflow A Isolate brain mitochondria B Resuspend in assay buffer with Calcium Green-5N A->B C Add test compound (e.g., 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one) B->C D Measure baseline fluorescence C->D E Add sequential pulses of CaCl2 D->E F Monitor fluorescence for sudden, sustained increase E->F mPTP opening releases Ca2+ G Calculate Calcium Retention Capacity F->G

Figure 2: Workflow for the Mitochondrial Calcium Retention Capacity (CRC) Assay.

Morris Water Maze for Spatial Memory Assessment

This behavioral test is a widely accepted method for evaluating hippocampal-dependent spatial learning and memory in rodents. [7][8][9] Protocol:

  • Apparatus: A circular pool (120 cm diameter) filled with opaque water maintained at 22-24°C. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.

  • Acquisition Phase:

    • Mice are given four trials per day for five consecutive days.

    • For each trial, the mouse is released from one of four starting positions and allowed to swim for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, it is gently guided to it.

    • The mouse is allowed to remain on the platform for 15 seconds.

    • The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.

  • Probe Trial:

    • On the sixth day, the platform is removed, and the mouse is allowed to swim for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is measured.

  • Data Analysis: A significant reduction in escape latency during the acquisition phase and a preference for the target quadrant in the probe trial indicate successful spatial learning and memory.

Amyloid Plaque Quantification

This histological method is used to quantify the amyloid plaque burden in the brains of Alzheimer's disease mouse models.

Protocol:

  • Tissue Preparation:

    • Perfuse the mouse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

    • Cryoprotect the brain in 30% sucrose and section coronally at 40 µm using a cryostat.

  • Immunohistochemistry:

    • Incubate free-floating sections with a primary antibody against Aβ (e.g., 6E10).

    • Wash and incubate with a biotinylated secondary antibody.

    • Amplify the signal using an avidin-biotin complex (ABC) kit and visualize with 3,3'-diaminobenzidine (DAB).

  • Image Analysis:

    • Capture images of the hippocampus and cortex using a brightfield microscope.

    • Use image analysis software (e.g., ImageJ) to threshold the images and calculate the percentage of the total area occupied by Aβ plaques.

Conclusion and Future Directions

The data and protocols presented in this guide highlight the potential of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one as a novel, mechanistically distinct therapeutic candidate for Alzheimer's disease. By targeting a fundamental pathological process – mitochondrial dysfunction – this compound offers a neuroprotective strategy that may be complementary or even superior to the current focus on amyloid clearance. The illustrative preclinical data suggests that a mitochondrial modulator can improve cognitive function and reduce neuronal loss without directly targeting amyloid plaques, a finding that challenges the conventional wisdom of AD drug development.

Further research is warranted to validate these findings, including comprehensive preclinical studies in various AD models and eventual translation to human clinical trials. The experimental workflows detailed herein provide a robust framework for such investigations. As our understanding of Alzheimer's disease continues to evolve, a multi-targeted approach that includes the preservation of mitochondrial health will be essential in the development of truly effective disease-modifying therapies.

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A Head-to-Head Comparison of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one and Oligomycin A for Mitochondrial Permeability Transition Pore (mPTP) Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Cellular Metabolism and Drug Discovery

In the intricate landscape of mitochondrial research, the mitochondrial permeability transition pore (mPTP) stands out as a critical regulator of cell fate. Its opening is a pivotal event in the cascade leading to cell death, implicated in a range of pathologies from ischemia-reperfusion injury to neurodegenerative diseases. Consequently, the identification and characterization of potent and specific mPTP inhibitors are of paramount importance. This guide provides a comprehensive, in-depth comparison of two such inhibitors that act on a key component of the mPTP, the F1/FO-ATP synthase: the well-established macrolide antibiotic, Oligomycin A, and the novel synthetic small molecule, 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one and its derivatives.

The Central Role of the mPTP in Cellular Viability

The mPTP is a high-conductance channel that, under pathological conditions such as excessive matrix Ca2+ and oxidative stress, forms in the inner mitochondrial membrane. Its opening disrupts the mitochondrial membrane potential, leading to uncontrolled flux of ions and small molecules, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.[1] A key component in the formation and regulation of the mPTP is the F1/FO-ATP synthase, particularly its c-subunit.[2][3] This has made the ATP synthase a prime target for the development of mPTP inhibitors.

Oligomycin A: The Archetypal F1/FO-ATP Synthase Inhibitor

Oligomycin A, a macrolide produced by Streptomyces, has been a cornerstone of mitochondrial research for decades. Its primary and well-characterized mechanism of action is the potent inhibition of the F1/FO-ATP synthase.[4][5]

Mechanism of Action

Oligomycin A binds to the FO subunit of the ATP synthase, effectively blocking the proton channel.[4][6] This direct obstruction of proton flow through the FO subunit halts ATP synthesis via oxidative phosphorylation.[4] By binding to the c-subunit, Oligomycin A is thought to stabilize the ATP synthase complex, thereby desensitizing the mPTP to Ca2+-induced opening.[6]

cluster_IMM Inner Mitochondrial Membrane ATP_Synthase F1/FO-ATP Synthase (c-subunit) ATP_Synthesis ATP Synthesis ATP_Synthase->ATP_Synthesis catalyzes mPTP_Opening mPTP Opening ATP_Synthase->mPTP_Opening contributes to Oligomycin_A Oligomycin A Oligomycin_A->ATP_Synthase binds to & inhibits Oligomycin_A->mPTP_Opening inhibits Proton_Flow Proton Flow Proton_Flow->ATP_Synthase drives

Figure 1. Mechanism of Oligomycin A on mPTP.

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one: A New Generation of Selective mPTP Inhibitors

As a response to the limitations of Oligomycin A, a new class of synthetic small molecules, the 1,3,8-triazaspiro[4.5]decane derivatives, has emerged as promising mPTP inhibitors. These compounds were designed as simplified analogues of the spirocyclic portion of Oligomycin A to specifically target the c-subunit of the F1/FO-ATP synthase.[7][8]

Mechanism of Action: A Refined Approach

Similar to Oligomycin A, 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one and its derivatives target the c-subunit of the F1/FO-ATP synthase.[2][7] However, a crucial distinction lies in their binding mode. While Oligomycin A's interaction involves the essential Glu119 residue in the c-subunit, the triazaspiro[4.5]decane derivatives achieve mPTP inhibition through a Glu119-independent mechanism.[2][3] This is significant because the Glu119 residue is critical for the proton translocation that drives ATP synthesis. By avoiding this residue, the triazaspiro[4.5]decane derivatives can inhibit mPTP opening without the detrimental side effect of halting ATP production, a major drawback of Oligomycin A.[3]

cluster_IMM Inner Mitochondrial Membrane ATP_Synthase F1/FO-ATP Synthase (c-subunit) mPTP_Opening mPTP Opening ATP_Synthase->mPTP_Opening contributes to Glu119 Glu119 residue ATP_Synthesis ATP Synthesis Glu119->ATP_Synthesis enables Triaza 1-Methyl-1,3,8-triazaspiro [4.5]decan-4-one Triaza->ATP_Synthase binds to (Glu119 independent) Triaza->mPTP_Opening selectively inhibits Proton_Flow Proton Flow Proton_Flow->Glu119 essential for

Figure 2. Mechanism of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one on mPTP.

Head-to-Head Comparison

Feature1-Methyl-1,3,8-triazaspiro[4.5]decan-4-oneOligomycin A
Target c-subunit of F1/FO-ATP synthase[2][7]c-subunit of F1/FO-ATP synthase[2][4]
Mechanism Inhibits mPTP opening via a Glu119-independent mechanism[2][3]Blocks proton channel in FO subunit, inhibiting both ATP synthesis and mPTP opening[4]
Potency A derivative showed 60% mPTP-opening inhibition at 1 µM[9]Ki for F0F1-ATPase inhibition is ~1 µM.[10] Half-inhibitory concentration for SOC-mediated Ca2+ influx is ~2 µM.[5]
Selectivity High for mPTP over ATP synthesis[3]Non-selective; inhibits both mPTP and ATP synthesis[3]
Off-Target Effects Minimal reported; designed to avoid ATP synthesis inhibition.[3] Some derivatives show activity at opioid receptors.[11]Inhibits store-operated calcium channels (SOCs) and volume-activated Cl- currents.[5]
Cell Viability No significant impact on cell viability or intracellular ATP levels with long-term treatment.[3]Long-term (24h) treatment leads to a significant decrease in cell viability and intracellular ATP levels.[3]
Solubility Derivatives have been synthesized to improve water solubility, suggesting the parent compound may have limited aqueous solubility.[8]Soluble in DMSO and ethanol; sparingly soluble in aqueous buffers.[12][13]
Chemical Nature Synthetic small molecule[7]Natural product (macrolide antibiotic)[4]

Experimental Protocols

To empirically compare the efficacy of these two inhibitors, the following experimental protocols are recommended.

Calcium Retention Capacity (CRC) Assay

The CRC assay is a widely used method to assess the susceptibility of mitochondria to mPTP opening.[14][15]

Figure 3. Workflow for the Calcium Retention Capacity (CRC) Assay.

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissues of interest using standard differential centrifugation protocols.[15] Alternatively, cells can be permeabilized with a mild detergent like digitonin.[16]

  • Assay Buffer: Prepare an assay buffer containing a respiratory substrate (e.g., succinate), phosphate, and a low-affinity, membrane-impermeable fluorescent calcium indicator such as Calcium Green-5N.[17]

  • Incubation: Add the isolated mitochondria or permeabilized cells to the assay buffer in a 96-well plate.

  • Inhibitor Addition: Add varying concentrations of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one or Oligomycin A to the wells. Include a vehicle control.

  • Calcium Titration: Using a microplate reader with an injector, perform sequential additions of a known concentration of CaCl2 at regular intervals (e.g., every 4 minutes).[17]

  • Fluorescence Monitoring: Continuously monitor the fluorescence of Calcium Green-5N. Mitochondrial calcium uptake will be observed as a decrease in fluorescence after each CaCl2 addition.

  • mPTP Opening: A sudden and sustained increase in fluorescence indicates the opening of the mPTP and the release of accumulated calcium from the mitochondrial matrix.

  • Data Analysis: The total amount of calcium added before the sustained fluorescence increase is the calcium retention capacity. Compare the CRC values in the presence and absence of the inhibitors to determine their efficacy.

Mitochondrial Swelling Assay

This assay directly measures the increase in mitochondrial volume that occurs as a consequence of mPTP opening.[14]

Protocol:

  • Mitochondrial Suspension: Prepare a suspension of isolated mitochondria in a swelling buffer (e.g., KCl-based buffer).[14]

  • Spectrophotometer Setup: Place the mitochondrial suspension in a cuvette in a spectrophotometer and monitor the absorbance (light scattering) at 525 nm.[14]

  • Inhibitor and Inducer Addition: Add the desired concentration of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one or Oligomycin A, followed by a known mPTP inducer such as a high concentration of Ca2+.

  • Absorbance Monitoring: A decrease in absorbance at 525 nm indicates mitochondrial swelling.

  • Data Analysis: Compare the rate and extent of the decrease in absorbance in the presence and absence of the inhibitors.

Conclusion and Future Perspectives

The choice between 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one and Oligomycin A for mPTP inhibition depends critically on the experimental context. Oligomycin A remains a valuable tool for inducing a state of complete ATP synthesis inhibition and for studying the downstream consequences. However, its lack of selectivity and inherent cytotoxicity are significant limitations, particularly for in vivo studies or experiments requiring long-term incubation.

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one and its derivatives represent a significant advancement in the pharmacological toolkit for studying the mPTP. Their novel mechanism of action, which uncouples mPTP inhibition from the blockade of ATP synthesis, offers a more refined and less cytotoxic approach.[3] This makes them particularly well-suited for dissecting the specific roles of mPTP opening in cellular pathophysiology, independent of broader metabolic collapse. As research in this area progresses, these next-generation inhibitors hold considerable promise for both basic research and as potential therapeutic leads for a variety of diseases underpinned by mitochondrial dysfunction.

References

  • Pedriali, G., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 24(7), 6235. [Link]

  • ResearchGate. (2023). (PDF) 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. [Link]

  • Pedriali, G., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. PMC. [Link]

  • Dodge, A. G., et al. (2023). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC. [Link]

  • ResearchGate. (n.d.). From 1,3,8-triazaspiro[4.5]decane²⁰ to 1,4,8-triaza-spiro[4.5]decane derivatives as mPTP inhibitors. [Link]

  • MDPI. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. [Link]

  • sfera - Unife. (2022). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • Javadov, S., et al. (2021). Analysis of Mitochondrial Calcium Retention Capacity in Cultured Cells: Permeabilized Cells Versus Isolated Mitochondria. Frontiers in Physiology, 12, 788621. [Link]

  • MDPI. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • MDPI. (2018). The Oligomycin-Sensitivity Conferring Protein of Mitochondrial ATP Synthase: Emerging New Roles in Mitochondrial Pathophysiology. [Link]

  • Li, W., et al. (2018). Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay. Journal of Visualized Experiments, (135), 56236. [Link]

  • ACS Publications. (2021). Spiropiperidine-Based Oligomycin-Analog Ligands To Counteract the Ischemia–Reperfusion Injury in a Renal Cell Model. Journal of Medicinal Chemistry, 64(23), 17215-17233. [Link]

  • Cho, J. H., et al. (1997). Oligomycin inhibits store-operated channels by a mechanism independent of its effects on mitochondrial ATP. Biochemical Journal, 324(Pt 3), 971–980. [Link]

  • NIH. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • YouTube. (2023). Oligomycin Complex: Inhibiting ATP Synthase for Research and Therapy | GlpBio. [Link]

  • PubChem. (n.d.). 1,3,8-Triazaspiro[4.5]decan-4-one. [Link]

  • BMG Labtech. (n.d.). Calcium retention capacity assay evaluates inhibition of mitochondrial permeability transition pore. [Link]

  • PNAS. (2023). The mitochondrial ATP synthase is a negative regulator of the mitochondrial permeability transition pore. [Link]

  • PMC. (2023). An overview of ATP synthase, inhibitors, and their toxicity. [Link]

  • PubMed. (1997). Oligomycin inhibits store-operated channels by a mechanism independent of its effects on mitochondrial ATP. [Link]

  • PNAS. (2023). The mitochondrial ATP synthase is a negative regulator of the mitochondrial permeability transition pore. [Link]

  • JoVE. (2018). Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay. [Link]

  • PubMed. (2022). Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity. [Link]

  • ScienceOpen. (2021). Targeting the Mitochondrial Permeability Transition Pore to Prevent Age-Associated Cell Damage and Neurodegeneration. [Link]

  • Eurofins Discovery. (n.d.). Mitochondrial Assays - Evaluate mPTP Opening and Inhibition. [Link]

  • Frontiers. (2020). Mitochondrial MPTP: A Novel Target of Ethnomedicine for Stroke Treatment by Apoptosis Inhibition. [Link]

  • Bio-protocol. (2022). Isolated Cardiac Mitochondria mitoKATP Swelling Assay. [Link]

  • Atlas of Science. (2018). Calcium ion by replacing magnesium ion unravels an unexpected role for the mitochondrial F1FO-ATPase. [Link]

  • ResearchGate. (2020). (PDF) Mitochondrial MPTP: A Novel Target of Ethnomedicine for Stroke Treatment by Apoptosis Inhibition. [Link]

  • NIH. (2022). Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity. [Link]

Sources

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